Hoxa-10 protein
Description
Properties
CAS No. |
164384-16-1 |
|---|---|
Molecular Formula |
C10H12N4 |
Synonyms |
Hoxa-10 protein |
Origin of Product |
United States |
Developmental Biology of Hoxa10 Protein
Anterior-Posterior Axis Patterning and Tissue Specification
HOX genes are master regulatory genes that determine the identity of different body segments. nih.gov Their expression follows a principle of spatial and temporal collinearity, meaning their arrangement on the chromosome corresponds to their expression pattern along the anterior-posterior axis of the developing embryo. nih.govmdpi.com HOXA10 is part of the 'Abdominal B' (AbdB) class of Hox genes, which are located at the 5' end of the Hox clusters and are expressed in the posterior regions of the embryo. biologists.com
During embryogenesis, HOX genes provide cells with specific positional identities, guiding the development of structures in their correct locations. genecards.orgbohrium.com This is achieved by the HOX proteins binding to specific DNA sequences in the regulatory regions of downstream target genes, thereby activating or repressing their transcription. oup.combohrium.com The HOXA10 protein specifically binds to the DNA sequence 5'-AA[AT]TTTTATTAC-3'. genecards.orgmdpi.com This regulatory function is essential for the proper formation of various tissues and organs. nih.gov In vertebrates, the expression of HOX genes like HOXA10 is critical for patterning the axial skeleton, the genitourinary tract, and the limbs. biologists.combiologists.com
Role in Müllerian Duct Development
The development of the female reproductive tract from the embryonic Müllerian (paramesonephric) ducts is a classic example of HOX gene-mediated patterning. nih.govnih.gov A specific combination of HOXA gene expression, often referred to as the "HOX code," dictates the differentiation of the Müllerian duct into its distinct segments: the fallopian tubes, uterus, cervix, and upper vagina. mdpi.comnih.govphysiology.org
Uterine Organogenesis and Specification
HOXA10 is fundamentally responsible for directing the development of the uterus. nih.govoup.com Its expression is precisely localized to the portion of the Müllerian duct that is fated to become the uterus. nih.govphysiology.org This specific expression is critical for uterine organogenesis, guiding the differentiation of the uterine epithelium, stroma, and muscle from the undifferentiated Müllerian duct tissue. nih.govaacrjournals.org
Studies in mice have demonstrated the critical nature of HOXA10 in this process. Female mice lacking a functional Hoxa10 gene exhibit a "homeotic transformation," where the anterior part of the uterus develops into an oviduct-like structure. oup.comnih.govlongdom.org This highlights the role of HOXA10 in specifying uterine identity and suppressing the developmental program for the more anterior oviduct. nih.gov The regulation of HOXA10 expression is influenced by steroid hormones, including estrogen and progesterone (B1679170), which are essential for both the initial development and the cyclical changes in the adult uterus. nih.govmdpi.com
| Feature | Description | References |
| Primary Function | Specifies uterine identity during embryogenesis. | nih.govoup.com |
| Expression Domain | Developing uterus portion of the Müllerian duct. | nih.govphysiology.org |
| Knockout Phenotype (Mouse) | Anterior uterus transforms into an oviduct-like structure. | oup.comnih.govlongdom.org |
| Regulation | Influenced by estrogen and progesterone. | nih.govmdpi.com |
Oviduct and Cervical Gland Development
The spatial expression of HOXA genes is critical for defining the boundaries between different segments of the female reproductive tract. mdpi.com While HOXA9 is primarily expressed in the developing oviduct and HOXA11 in the lower uterus and cervix, HOXA10 expression is concentrated in the uterine body. oup.comnih.gov This precise localization ensures the proper development of each structure.
Disruptions in HOXA10 expression can lead to developmental abnormalities. For instance, exposure to the synthetic estrogen diethylstilbestrol (B1670540) (DES) in utero has been shown to alter Hoxa10 expression, leading to uterine malformations. oup.comnih.gov While HOXA10's primary role is in the uterus, its correct expression level relative to its neighboring HOX genes is crucial for the normal development of the adjacent oviduct and cervical regions, ensuring proper segmentation and function of the entire reproductive tract. mdpi.comnih.gov
Male Reproductive Organ Development
The role of HOXA10 extends to the development of the male reproductive system, which arises from the Wolffian (mesonephric) duct. biologists.comnih.gov Similar to the Müllerian duct, the Wolffian duct undergoes regional differentiation under the control of HOX genes. oup.com
| Organ | Role of HOXA10 | Research Finding (Mouse Model) | References |
| Prostate Gland | Regulates normal morphological development. | Hoxa-10 knockout leads to decreased size and branching of coagulating glands. | bioscientifica.comfrontiersin.org |
Epididymal Development and Function
HOXA10 plays a crucial role in the development and segmentation of the epididymis, a long, coiled tube essential for sperm maturation and storage. researchgate.netfrontiersin.org The epididymis develops from the Wolffian duct in an androgen-dependent manner. researchgate.netfrontiersin.org HOXA10, along with HOXA11, is essential for defining the boundary between the epididymis and the vas deferens. nih.gov
In male mice with a disrupted Hoxa-10 gene, a homeotic transformation occurs where the proximal part of the vas deferens is transformed into an epididymis-like structure. biologists.com This indicates that HOXA10 is required to specify the identity of the vas deferens and suppress the epididymal developmental program in the more posterior region of the Wolffian duct. biologists.comnih.gov The expression of Hoxa10 is observed in the mesenchymal component of the developing duct, influencing the differentiation of the surrounding tissues that guide tubule formation. biologists.com
| Structure | Role of HOXA10 | Research Finding (Mouse Model) | References |
| Epididymis/Vas Deferens | Defines the boundary between the epididymis and vas deferens. | Hoxa-10 knockout results in the transformation of the proximal vas deferens into an epididymis-like structure. | biologists.comnih.gov |
Physiological Functions of Hoxa10 Protein in Adult Tissues
Endometrial Physiology and Uterine Receptivity
The endometrium, the inner lining of the uterus, undergoes dynamic changes throughout the menstrual cycle to prepare for potential embryo implantation. The HOXA10 protein is a key regulator in this process, influencing endometrial development, receptivity, and the subsequent stages of pregnancy.
HOXA10 is essential for the proper development and differentiation of the endometrium. nih.gov It functions as a transcription factor, regulating the expression of downstream genes that are crucial for the structural and functional integrity of the endometrial lining. nih.gov The expression of HOXA10 itself is influenced by the steroid hormones estrogen and progesterone (B1679170), which orchestrate the cyclical changes of the endometrium. nih.govnih.gov
During the menstrual cycle, HOXA10 helps to guide the proliferation and differentiation of endometrial cells, ensuring the endometrium develops the necessary characteristics for embryo implantation. nih.gov This includes modulating the extracellular matrix and influencing the expression of cell adhesion molecules, which are vital for the interaction between the embryo and the uterine lining. mdpi.com Dysregulation of HOXA10 expression has been linked to various endometrial disorders and infertility, highlighting its importance in maintaining a healthy endometrial environment. mdpi.comspringermedicine.comnih.gov
Table 1: Key Research Findings on HOXA10 in Endometrial Development
| Finding | Description | Source(s) |
|---|---|---|
| Hormonal Regulation | Estrogen and progesterone regulate the expression of HOXA10, which in turn mediates endometrial cell differentiation. | nih.govnih.gov |
| Transcriptional Control | HOXA10 acts as a transcription factor, controlling genes involved in cell adhesion, signal transduction, and metabolic processes necessary for endometrial development. | nih.govoup.com |
| Role in Pathologies | Aberrant expression of HOXA10 is associated with endometrial disorders such as endometriosis, adenomyosis, and endometrial polyps, which can impair fertility. | mdpi.comspringermedicine.com |
Successful embryo implantation is a complex process that requires a receptive endometrium, and HOXA10 is a critical factor in establishing this receptivity. researchgate.netendonews.com The protein's expression peaks during the mid-secretory phase of the menstrual cycle, which coincides with the "window of implantation." nih.govoup.com This temporal expression pattern underscores its pivotal role in preparing the uterus for the arriving embryo. oup.com
HOXA10 facilitates implantation by regulating genes involved in cell adhesion, such as β3-integrin, which is essential for the initial attachment of the blastocyst to the uterine wall. mdpi.com It also influences the production of cytokines, like leukemia inhibitory factor (LIF), which are important for the dialogue between the embryo and the endometrium. mdpi.comoup.com Studies in mice have shown that the absence of Hoxa-10 leads to implantation failure, demonstrating its indispensable role in this process. oup.combioscientifica.com Furthermore, HOXA10 is involved in coordinating trophoblast invasion, a crucial step for establishing the placenta. nih.govresearchgate.net
Decidualization is the transformation of endometrial stromal cells into specialized decidual cells, a process that is fundamental for a successful pregnancy. nih.govnih.gov HOXA10 plays a central role in driving this transformation. mdpi.comoup.com In response to embryonic signals and hormonal cues, HOXA10 expression increases in the endometrial stroma, initiating the decidualization process. nih.gov
The protein regulates the expression of key markers of decidualization, including prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1). mdpi.com HOXA10 interacts with co-factors such as MEIS1 to regulate the downstream genes necessary for the morphological and functional changes that characterize decidual cells. bioscientifica.comnih.gov Impaired HOXA10 function can lead to defective decidualization, which is a significant cause of infertility and recurrent pregnancy loss. nih.govoup.comnih.govconsensus.app
Uterodomes, also known as pinopods, are progesterone-dependent, transient, bulbous protrusions on the apical surface of the endometrial luminal epithelium. nih.gov The formation of these structures is considered a morphological marker of uterine receptivity. nih.gov Research has demonstrated that HOXA10 is required for the development of uterodomes. nih.gov
By influencing the morphogenesis of the uterine epithelial cells, HOXA10 contributes to creating a surface that is conducive to blastocyst attachment. nih.gov In animal models, blocking Hoxa-10 expression resulted in a significant decrease in the number of pinopods, while constitutive expression led to an increase. nih.gov This suggests that HOXA10 plays a direct role in remodeling the epithelial surface to facilitate implantation.
The expression of HOXA10 in the endometrium is not static but varies cyclically throughout the menstrual cycle, in concert with fluctuating levels of ovarian steroid hormones. mdpi.comnih.govoup.com Its expression is relatively low during the proliferative phase. mdpi.com As the cycle progresses into the secretory phase, under the influence of progesterone, HOXA10 expression dramatically increases, reaching its peak during the mid-secretory phase, which corresponds to the window of implantation. mdpi.comnih.govoup.comnih.gov
This dynamic expression pattern is observed in both the epithelial and stromal cells of the endometrium. oup.comresearchgate.net The precise temporal and spatial regulation of HOXA10 is crucial for the timely preparation of the endometrium for implantation. oup.com Alterations in this cyclical expression, as seen in conditions like endometriosis, are associated with reduced fertility, further emphasizing the importance of its tightly regulated expression. nih.govresearchgate.net
Table 2: Cyclical Expression of HOXA10 in the Endometrium
| Menstrual Cycle Phase | HOXA10 Expression Level | Hormonal Influence |
|---|---|---|
| Proliferative Phase | Low | Rising Estrogen |
| Early Secretory Phase | Increasing | Progesterone |
| Mid-Secretory Phase | Peak | High Progesterone and Estrogen |
| Late Secretory Phase | Decreasing | Withdrawal of Progesterone and Estrogen |
Regulation of Cellular Processes
Beyond its specific roles in the endometrium, HOXA10 is a fundamental regulator of broader cellular processes, including proliferation and differentiation. mdpi.comnih.gov As a transcription factor, it can either activate or repress the expression of a wide range of target genes, thereby influencing cell fate and function. nih.gov In the context of the endometrium, HOXA10-mediated regulation of cell proliferation is essential for the growth of the uterine lining during the proliferative phase and for the controlled proliferation of stromal cells during decidualization. oup.comnih.gov
Furthermore, HOXA10's role in differentiation is evident in its ability to guide endometrial stromal cells to transform into decidual cells. nih.gov This process involves a significant change in cell morphology, function, and gene expression, all of which are orchestrated by a network of transcription factors where HOXA10 is a key player. The regulatory functions of HOXA10 are not limited to the reproductive tract, as it has also been implicated in processes such as hematopoiesis and skeletal muscle stem cell function, highlighting its broader importance in adult tissue homeostasis. nih.govresearchgate.netdntb.gov.ua
Cell Proliferation and Growth Control
HOXA10 exhibits a context-dependent role in the regulation of cell proliferation and growth, acting as either a promoter or an inhibitor depending on the tissue type and cellular environment. In several types of cancer, such as oral squamous cell carcinoma, esophageal cancer, and gastric cancer, overexpression of HOXA10 has been linked to enhanced cell proliferation. nih.govnih.gov For instance, in oral squamous cell carcinoma cells, knockdown of HOXA10 significantly curtails proliferation, a phenomenon associated with an increase in the levels of the cell cycle inhibitor p21. nih.gov This suggests that in some cellular contexts, HOXA10 promotes proliferation by downregulating p21. nih.gov Similarly, in esophageal cancer cells, overexpression of HOXA10 promotes proliferation. nih.gov In gastric cancer, HOXA10 has been shown to foster cell proliferation by upregulating the anti-apoptotic protein BCL2. nih.gov
Conversely, in other cell types, HOXA10 can act as a brake on proliferation. For example, forced expression of HOXA10 has been observed to reduce the proliferative capacity of breast cancer cells. nih.gov This dual functionality underscores the complexity of HOXA10's role in growth control, which is tightly regulated by the specific cellular milieu and the interplay with other signaling pathways.
| Tissue/Cell Type | Effect of HOXA10 on Proliferation | Associated Mechanisms |
| Oral Squamous Carcinoma Cells | Promotes | Downregulation of p21 |
| Esophageal Cancer Cells | Promotes | Activation of p38/ERK signaling pathway |
| Gastric Cancer Cells | Promotes | Upregulation of BCL2 |
| Breast Cancer Cells | Inhibits | Modulation of p53 expression |
| Hematopoietic Stem Cells | Promotes | Concentration-dependent |
Cell Differentiation Mechanisms
HOXA10 is a critical regulator of cell differentiation in various adult tissues, guiding the development of specialized cell types from their progenitors. nih.govmdpi.com Its role is particularly prominent in the endometrium, bone marrow, and skeletal muscle.
In the female reproductive tract, HOXA10 is essential for the differentiation of endometrial stromal cells into decidual cells, a process vital for successful embryo implantation. mdpi.com This protein is expressed cyclically in the endometrium under the influence of estrogen and progesterone. nih.gov In adult women, HOXA10 is preferentially expressed in endometrial stromal cells, directing their differentiation. nih.gov
Within the hematopoietic system, HOXA10 influences the differentiation of hematopoietic stem cells. nih.gov Its expression levels are critical, as high levels can block erythroid and megakaryocyte development, highlighting the necessity of its tight regulation for normal blood cell formation. nih.gov Furthermore, HOXA10 is involved in myelopoiesis, the process of forming myeloid cells.
HOXA10 also plays a role in osteoblastogenesis, the formation of bone cells. nih.gov It contributes to osteogenic lineage determination by activating Runx2, a key transcription factor in bone formation, and by directly regulating genes characteristic of osteoblasts. nih.gov In adult skeletal muscle, Hoxa10 is involved in mediating positional memory, which governs the function of muscle stem cells (satellite cells). researchgate.net
| Tissue | Role of HOXA10 in Differentiation | Key Downstream Targets/Interactors |
| Endometrium | Promotes decidualization of stromal cells | ITGB3, EMX2, FK506 binding protein 4 |
| Bone Marrow | Regulates hematopoietic stem cell differentiation | HLF, Dkk-1, Gfi-1, Gata-1 |
| Bone | Promotes osteoblast differentiation | Runx2, Alkaline phosphatase, Osteocalcin |
| Skeletal Muscle | Governs satellite cell function | - |
Apoptosis Regulation
The regulation of apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and HOXA10 has been shown to modulate this pathway in a variety of cell types. nih.govmdpi.com In several cancers, HOXA10 functions as an inhibitor of apoptosis, thereby promoting cell survival. For example, in esophageal cancer and gastric cancer cells, overexpression of HOXA10 has been demonstrated to suppress apoptosis. nih.govnih.gov In gastric cancer, this anti-apoptotic effect is mediated through the upregulation of BCL2, a key protein in the intrinsic apoptosis pathway. nih.gov
In contrast, in hepatocellular carcinoma cells, knockdown of HOXA10 has been shown to induce apoptosis. dovepress.com This suggests that in this context, HOXA10 normally functions to protect cells from programmed cell death. The mechanism in hepatocellular carcinoma involves the regulation of HDAC1 transcription. dovepress.com The differential effects of HOXA10 on apoptosis in various tissues highlight its role as a context-dependent regulator of cell fate.
Cell Migration and Invasion
HOXA10 plays a complex and often contradictory role in the regulation of cell migration and invasion, processes that are fundamental to both normal physiological events and pathological conditions like cancer metastasis. In some contexts, HOXA10 promotes cell migration and invasion. For instance, in pancreatic cancer cells, HOXA10 has been found to enhance invasion and migration. nih.gov This effect is mediated through the TGFβ2-p38 MAPK pathway, leading to increased expression of matrix metallopeptidase-3 (MMP-3). nih.gov
Conversely, in other cellular environments, HOXA10 can inhibit these processes. In breast cancer cells, constitutive expression of HOXA10 has been shown to reduce cell invasiveness by regulating p53 expression. aacrjournals.org Similarly, in endometrial carcinoma, downregulation of HOXA10 is associated with an invasive phenotype due to reduced expression of E-cadherin. mdpi.com In oral squamous cell carcinoma, silencing of HOXA10 enhances cell adhesion, migration, and invasion. nih.gov
| Cell Type | Effect of HOXA10 on Migration/Invasion | Signaling Pathway/Mechanism |
| Pancreatic Cancer Cells | Promotes | TGFβ2-p38 MAPK pathway, MMP-3 expression |
| Oral Squamous Carcinoma Cells | Inhibits | - |
| Breast Cancer Cells | Inhibits | Regulation of p53 |
| Endometrial Carcinoma Cells | Inhibits | Regulation of E-cadherin |
Modulation of Cell Stemness
HOXA10 is a key regulator of stem cell function, influencing their maintenance, self-renewal, and differentiation potential in a variety of adult tissues. nih.gov In the hematopoietic system, HOXA10 is critical for the regulation of hematopoietic stem cells (HSCs). nih.gov Intermediate concentrations of HOXA10 can significantly increase the repopulating capacity of HSCs. nih.gov HOXA10, along with other transcription factors, has been identified as crucial for converting hemogenic endothelium cells into HSCs, underscoring its role in establishing definitive hematopoiesis. nih.gov
In skeletal muscle, Hoxa10 expression is maintained in adult satellite cells, where it mediates a "positional memory" of their embryonic origin, which is essential for their proper function and regenerative capacity. researchgate.netbiorxiv.org Inactivation of Hoxa10 in these cells leads to genomic instability and a decline in muscle regeneration. researchgate.net Furthermore, in the adult skeleton, Hoxa10 expression in periosteal stem cells helps maintain them in a multipotential, uncommitted state, preventing their premature differentiation into bone. aacrjournals.org
Angiogenesis Modulation
HOXA10 is a member of the HOX family of genes, which are recognized as essential for angiogenesis, the formation of new blood vessels. mdpi.com While direct and extensive research on the specific role of HOXA10 in angiogenesis is still emerging, its membership in the pro-angiogenic HOXA cluster suggests its involvement in this process. The HOX gene family, as a whole, plays a pivotal role in both embryonic vasculogenesis and pathological angiogenesis in adults. In the context of cancer, the upregulation of alternative angiogenic pathways is a known mechanism of resistance to anti-angiogenic therapies, and HOX genes are implicated in this process.
Tissue Homeostasis Maintenance
Through its multifaceted roles in regulating fundamental cellular processes, HOXA10 is integral to the maintenance of tissue homeostasis in adults. nih.govmdpi.com It contributes to the structural and functional integrity of tissues like the endometrium, ensuring they are prepared for physiological processes such as embryo implantation. nih.gov In tissues with high plasticity, such as the bone marrow and endometrium, the expression of Hoxa10/HOXA10 is in line with its role in tissue differentiation and maintenance. nih.gov By controlling cell proliferation, differentiation, and apoptosis, HOXA10 ensures a balance between cell gain and loss, which is essential for the proper function and repair of adult tissues. mdpi.com
Molecular Mechanisms of Hoxa10 Protein Action
Transcriptional Targets and Gene Networks
HOXA10 exerts its influence by directly binding to the regulatory regions of a multitude of target genes, thereby modulating their transcription. This regulation extends to diverse cellular pathways, including lipid metabolism and cell cycle control.
Identification of Direct Target Genes
Research has identified a significant number of direct target genes for the HOXA10 protein, highlighting its broad regulatory scope. These targets are crucial for various cellular functions.
For instance, in the context of endometrial receptivity and myeloid cell function, HOXA10 has been shown to regulate the expression of several key genes. It upregulates the expression of ITGB3 (Integrin Subunit Beta 3), a gene critical for cell adhesion and implantation. researchgate.netd-nb.info Conversely, it downregulates the expression of EMX2 (Empty Spiracles Homeobox 2) and IGFBP1 (Insulin-Like Growth Factor Binding Protein 1), which are also involved in endometrial development. researchgate.net
In the realm of cancer biology, HOXA10's transcriptional targets are implicated in tumor progression and suppression. It has been found to suppress the transcription of the FASN (Fatty Acid Synthase) gene, a key enzyme in lipid biosynthesis often overexpressed in cancer cells. bioscientifica.combioscientifica.comnih.gov Furthermore, HOXA10 can activate the transcription of the TGF-β2 (Transforming Growth Factor Beta 2) gene, a cytokine with complex roles in cell growth and differentiation. nih.gov
HOXA10 also influences genes involved in cell proliferation and differentiation within the hematopoietic system. Studies have demonstrated its ability to regulate the expression of Hgf (Hepatocyte Growth Factor) and Snail2. nih.gov Additionally, it has been shown to modulate the expression of the prolactin (PRL) gene. plos.org
The tumor suppressor pathway is another domain where HOXA10 exerts its transcriptional control. It has been shown to modulate the expression of TP53 (Tumor Protein P53) and its downstream targets, the cyclin-dependent kinase inhibitors P21 and P27. frontiersin.orgreactome.orgresearchgate.net This regulation extends to cyclins, such as Cyclin D.
| Gene Symbol | Full Name | Regulation by HOXA10 |
| ITGB3 | Integrin Subunit Beta 3 | Upregulation |
| EMX2 | Empty Spiracles Homeobox 2 | Downregulation |
| IGFBP1 | Insulin-Like Growth Factor Binding Protein 1 | Downregulation |
| FASN | Fatty Acid Synthase | Downregulation |
| TGF-β2 | Transforming Growth Factor Beta 2 | Upregulation |
| cdk4 | Cyclin-Dependent Kinase 4 | Aberrant region-specific expression |
| cdk6 | Cyclin-Dependent Kinase 6 | Aberrant region-specific expression |
| Gdf10 | Growth Differentiation Factor 10 | Aberrant region-specific expression |
| Hgf | Hepatocyte Growth Factor | Aberrant region-specific expression |
| Snail2 | Snail Family Transcriptional Repressor 2 | Aberrant region-specific expression |
| PRL | Prolactin | Regulation |
| TP53 | Tumor Protein P53 | Regulation |
| P21 | Cyclin-Dependent Kinase Inhibitor 1A | Regulation |
| P27 | Cyclin-Dependent Kinase Inhibitor 1B | Regulation |
| Cyclin D | Cyclin D | Regulation |
HOXA10-Mediated Regulation of Lipid Metabolism Genes
HOXA10 has emerged as a significant regulator of lipid metabolism, primarily through its repressive effects on key genes involved in this pathway. bioscientifica.com In prostate cancer cells, HOXA10 has been shown to suppress genes that regulate lipid metabolism. bioscientifica.com This is supported by findings that lipid metabolism gene sets are highly suppressed by HOXA10. bioscientifica.com A key target in this regulation is the FASN gene, which is involved in de novo lipogenesis. bioscientifica.combioscientifica.com HOXA10 represses the transcription of FASN, in part by inhibiting the recruitment of the Androgen Receptor to the FASN gene promoter. bioscientifica.combioscientifica.comnih.gov
Furthermore, in endometrial stromal cells, HOXA10 plays a role in regulating cholesterol synthesis. nih.govfrontiersin.org It has been found to downregulate several key genes in the cholesterol synthesis pathway, including HMGCR, MSMO1, ACAT2, HMGCS1, EBP, and SQLE. nih.govfrontiersin.orgresearchgate.net This suggests that the low expression of HOXA10 in certain conditions could lead to abnormal cholesterol metabolism. nih.gov
Influence on Cell Cycle Regulatory Genes
HOXA10 exerts a significant influence on the cell cycle by regulating the expression of key cell cycle regulatory genes. nih.gov In decidualizing stromal cells, a deficiency in Hoxa-10 leads to aberrant region-specific expression of cyclin-dependent kinase-4 (cdk4) and -6 (cdk6). nih.gov These kinases are crucial for the G1 phase progression of the cell cycle. biorxiv.orggenesandcancer.comoncotarget.com
Moreover, HOXA10's regulatory network includes Gdf10 (Growth Differentiation Factor 10), which also plays a role in cell cycle control. nih.gov The protein also impacts the tumor suppressor TP53 signaling pathway, which in turn regulates cell cycle arrest through targets like P21 and P27. frontiersin.orgreactome.orgembopress.orgoncotarget.com These proteins are inhibitors of cyclin-dependent kinases and play a critical role in halting the cell cycle in response to cellular stress. reactome.orgembopress.org By influencing these key regulators, HOXA10 can delay cell cycle progression, particularly through the G2/M phases. frontiersin.org
Protein-Protein Interactions and Complex Formation
The functional capacity of HOXA10 is significantly enhanced through its interactions with other proteins, leading to the formation of multimeric complexes that fine-tune its transcriptional activity and target specificity.
Heterodimerization and Trimerization with Co-factors (e.g., PBX, MEIS)
A crucial aspect of HOXA10's molecular action is its ability to form heterodimers and trimers with co-factors from the TALE (three-amino acid loop extension) homeodomain protein family, namely PBX and MEIS proteins. d-nb.infooup.com These interactions are essential for the specificity and affinity of HOXA10 binding to its target DNA sequences. nih.gov
HOXA10 frequently binds to DNA as a heterodimer with PBX proteins. nih.gov For example, HOXA10-Pbx2 heterodimers have been shown to bind to a nonconsensus binding site on the EMX2 gene. oup.com The interaction with PBX proteins can be critical for the high-affinity binding of HOXA10 to its target genes. oup.com
In addition to forming dimers with PBX, HOXA10 can also form trimeric complexes with both PBX and MEIS proteins. d-nb.infospandidos-publications.com Specifically, trimers composed of HOXA10, PBX2, and MEIS1 have been identified and are thought to mediate the expression of target genes in the human endometrium. spandidos-publications.combrieflands.com The formation of these multimeric complexes, such as HOXA10-Pbx2-Meis1 trimers in the stroma, allows for a more precise regulation of target gene activation or repression. oup.com
Interaction with Steroid Hormone Receptors (e.g., Androgen Receptor)
HOXA10's regulatory functions are also modulated through its direct interaction with steroid hormone receptors, most notably the Androgen Receptor (AR). bioscientifica.combioscientifica.comnih.gov This interaction is particularly relevant in the context of prostate cancer. bioscientifica.combioscientifica.com
Research has demonstrated that HOXA10 can form a protein complex with the AR. bioscientifica.combioscientifica.comnih.gov This physical association has a significant functional consequence: it prevents the recruitment of the AR to the promoter of the FASN gene, thereby suppressing its transcription. bioscientifica.combioscientifica.comnih.govnih.gov This repressive action on a key lipogenic enzyme highlights a mechanism by which HOXA10 can inhibit cancer cell growth. bioscientifica.com
Interestingly, while HOXA10 interacts with the AR, co-immunofluorescence studies in testicular tissue have shown that HOXA10 is not co-localized with the AR in Sertoli cells within the seminiferous tubules, suggesting cell-type specific interactions. frontiersin.org Other HOX proteins, such as HOXB13 and HOXC8, have also been shown to interact with the AR, indicating a broader theme of interplay between HOX transcription factors and steroid hormone signaling pathways. aacrjournals.orgresearchgate.net
| Interacting Protein | Type of Interaction | Functional Consequence |
| PBX | Heterodimerization | Enhances DNA binding specificity and affinity |
| MEIS | Heterodimerization/Trimerization | Forms multimeric complexes to regulate target gene expression |
| Androgen Receptor (AR) | Protein-protein interaction | Inhibits AR recruitment to target gene promoters (e.g., FASN) |
Association with Histone Modifying Enzymes (e.g., SIRT2)
The transcriptional activity of HOXA10 is significantly influenced by its interaction with histone modifying enzymes, such as Sirtuin 2 (SIRT2). frontiersin.orgresearchgate.net SIRT2 is a NAD-dependent protein deacetylase that has been shown to directly interact with HOXA10. genecards.orguniprot.org This interaction can occur in both the cytoplasm and the nucleus, suggesting a dynamic regulatory relationship. embopress.org
Research indicates that SIRT2 can deacetylate HOXA10, and this process is facilitated by the protein Four and a half LIM domains 1 (FHL1). researchgate.net FHL1 enhances the binding of HOXA10 to SIRT2, thereby promoting HOXA10 deacetylation. This modification increases the stability of the HOXA10 protein and activates it, allowing it to regulate downstream target genes effectively. researchgate.net The interaction between HOXA10 and SIRT2 is a key mechanism for controlling HOXA10's transcriptional regulatory functions. frontiersin.orgresearchgate.net For instance, in the context of endometrial receptivity, the FHL1-mediated deacetylation of HOXA10 via SIRT2 is crucial for enhancing the adhesion between the blastocyst and the uterine epithelium. researchgate.net
Interaction with RNA-binding Proteins (e.g., FMR1 for HOXA10-AS)
The function of HOXA10 is also modulated by its antisense long non-coding RNA, HOXA10-AS. frontiersin.orgresearchgate.net HOXA10-AS has been found to interact with the Fragile X Mental Retardation 1 (FMR1) protein, an RNA-binding protein. frontiersin.orgresearchgate.net This interaction has significant consequences for the stability of HOXA10 mRNA.
Mechanistically, HOXA10-AS binds to FMR1, which in turn targets and stabilizes HOXA10 mRNA. researchgate.net This stabilization leads to an increase in the levels of HOXA10 protein. In certain cancers, such as esophageal carcinoma, this regulatory axis has been shown to be important. The interaction between HOXA10-AS and FMR1 promotes the expression of HOXA10, which then acts as a transcriptional factor to stimulate the transcription of its target genes. researchgate.net This highlights a complex regulatory network where an RNA-binding protein modulates the expression of a transcription factor through its interaction with a long non-coding RNA.
Post-Translational Modifications (e.g., Tyrosine Phosphorylation)
Post-translational modifications are critical for regulating the activity of the HOXA10 protein. Among these, tyrosine phosphorylation has been identified as a key regulatory mechanism. biologists.comashpublications.org The phosphorylation state of HOXA10 can influence its DNA-binding affinity and its ability to act as a transcriptional repressor or activator. biologists.comashpublications.orgresearchgate.net
Specifically, the phosphorylation of two conserved tyrosine residues within the homeodomain of HOXA10 has been shown to decrease its ability to bind to the enhancers of certain target genes. biologists.com This modification is part of the regulatory mechanism that controls HOXA10 function during cellular differentiation processes, such as in myeloid cells. biologists.comashpublications.org For example, during interferon-gamma-induced differentiation of myeloid leukemia cell lines, tyrosine phosphorylation of HOXA10 reduces its DNA binding and transcriptional repression activities. biologists.com The phosphorylation state of HOXA10 is dynamic and can be influenced by cellular signaling pathways. For instance, the protein tyrosine phosphatase SHP2 can dephosphorylate HOXA10, thereby modulating its activity. ashpublications.org
Studies have also highlighted the importance of phosphorylation at other sites, such as threonine and serine residues, in regulating HOXA10 function in different biological contexts, like embryo adhesion to the endometrium. nih.gov
Subcellular Localization and Functional Implications
The function of the HOXA10 protein is intrinsically linked to its location within the cell. Its primary role as a transcription factor necessitates its presence in the nucleus. frontiersin.orgnih.gov However, its localization can be dynamic, with regulatory consequences.
As a transcription factor, the canonical function of HOXA10 occurs within the nucleus, where it binds to specific DNA sequences in the regulatory regions of its target genes. frontiersin.orgnih.govashpublications.org This DNA binding is mediated by its highly conserved homeodomain. ashpublications.org The nuclear localization of HOXA10 is essential for its role in regulating gene expression during embryonic development, hematopoiesis, and other cellular processes. wikipedia.orgashpublications.org In benign cells, such as spermatocytes, HOXA10 is predominantly found in the nucleus, where it is thought to regulate normal development and differentiation. frontiersin.orgnih.gov The transcriptional activity of nuclear HOXA10 is further modulated by its interaction with co-regulatory proteins and chromatin remodeling factors. nih.gov
While traditionally viewed as a nuclear protein, HOXA10 can also be found in the cytoplasm. frontiersin.orgnih.govmdpi.com This cytoplasmic localization is not merely a passive state but has significant regulatory implications. The sequestration of HOXA10 in the cytoplasm effectively prevents it from accessing its target genes in the nucleus, thereby inhibiting its transcriptional activity. frontiersin.orgnih.gov
One mechanism for cytoplasmic retention involves the interaction of HOXA10 with other proteins. For example, it has been reported that the histone deacetylase SIRT2 can bind to HOXA10 in the cytoplasm, which may contribute to suppressing its transcriptional function. frontiersin.orgnih.gov In some pathological conditions, such as testicular cancer, a shift from nuclear to cytoplasmic localization of HOXA10 has been observed. frontiersin.orgnih.gov This loss of nuclear HOXA10 function is associated with increased cancer cell proliferation, suggesting that the mislocalization of HOXA10 can contribute to disease progression by downregulating its normal transcriptional program. frontiersin.orgnih.gov The dynamic shuttling of HOX proteins, including HOXA10, between the nucleus and cytoplasm is emerging as a critical layer of regulation for their activity. embopress.orgmdpi.com
Regulation of Hoxa10 Protein Expression and Activity
Hormonal Regulation
The expression of the HOXA10 gene is significantly influenced by several hormones, which act through their respective nuclear receptors to modulate transcription. This hormonal control is particularly crucial in the female reproductive tract, where HOXA10 plays a pivotal role in endometrial development and embryo implantation.
Estrogen and Progesterone (B1679170) Signaling Pathways
Estrogen and progesterone, the primary female sex hormones, are key regulators of HOXA10 expression in the endometrium. nih.gov Their signaling pathways are fundamental to the cyclical changes that prepare the uterus for pregnancy.
The expression of HOXA10 is dynamically regulated by both estrogen (E2) and progesterone (P4) throughout the menstrual cycle, with these hormones acting both individually and synergistically. mdpi.com In the endometrium, HOXA10 expression is observed during the proliferative phase, which is dominated by estrogen. oup.com However, a dramatic increase in HOXA10 expression occurs during the mid-secretory phase, coinciding with the post-ovulatory rise in progesterone levels. nih.govmdpi.comoup.com This peak expression during the "window of implantation" underscores the protein's critical role in establishing uterine receptivity for the embryo. nih.gov
The direct regulation of HOXA10 by these steroid hormones is mediated by the binding of their respective nuclear receptors, the estrogen receptor (ER) and the progesterone receptor (PR), to specific response elements within the HOXA10 gene. nih.gov Studies have identified at least two estrogen responsive elements in the HOXA10 gene that are activated by estrogen receptor isoforms. nih.gov Similarly, progesterone, through its receptor, directly induces HOXA10 expression in the endometrial stroma. oup.com In murine models, Hoxa-10 protein levels are significantly upregulated within hours of progesterone administration. oup.com The interplay between estrogen and progesterone signaling is complex; for instance, progesterone has been shown to have an additive stimulating effect on estrogen-induced HOXA10 expression. nih.gov However, in the myometrium, progesterone has been observed to down-regulate HOXA10 expression, indicating a tissue-specific regulatory mechanism. oup.com
Table 1: Research Findings on Estrogen and Progesterone Regulation of HOXA10
| Hormone | Effect on HOXA10 Expression | Tissue/Cell Type | Key Findings | Citations |
|---|---|---|---|---|
| Estrogen (E2) | Upregulation | Endometrium | Activates transcription via estrogen receptors binding to responsive elements. | mdpi.comnih.gov |
| Progesterone (P4) | Upregulation | Endometrial Stroma | Directly induces expression, with a significant increase during the mid-secretory phase. | mdpi.comoup.comoup.com |
| Progesterone (P4) | Downregulation | Myometrium | Demonstrates tissue-specific inhibition of HOXA10 expression. | oup.com |
| Estrogen & Progesterone (Combined) | Synergistic Upregulation | Endometrium | Progesterone enhances estrogen-induced expression, crucial for the window of implantation. | nih.govmdpi.com |
Retinoic Acid Pathway
The retinoic acid (RA) signaling pathway, essential for embryonic development, also plays a role in regulating HOXA10 expression. Retinoic acid, a metabolite of vitamin A, functions by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors.
Studies in mice have demonstrated that RA signaling is crucial for the proper development of the female reproductive tract. nih.gov While research indicates that RARs may not directly bind to the Hoxa-10 promoter region, the RA-RAR signaling cascade stimulates Hoxa-10 expression. nih.govpnas.org This suggests an indirect mechanism of regulation, possibly through the activation of other intermediate factors that in turn control HOXA10 transcription. The regulation of HOXA10 by retinoic acid is part of a broader control mechanism over the HOX gene cluster, where RA is known to influence the expression of several HOX genes. researchgate.net
Vitamin D Receptor Pathway
The vitamin D receptor (VDR) pathway is another significant hormonal system that directly influences HOXA10 expression. The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), binds to the VDR, which then acts as a transcription factor.
Research has identified a direct role for vitamin D in the regulation of HOXA10 in human endometrial stromal cells. nih.gov Treatment of these cells with 1,25-(OH)2D3 leads to an increase in both HOXA10 mRNA and protein expression. nih.govoup.com This upregulation is achieved through the binding of the VDR to a specific vitamin D response element (VDRE) located in the upstream regulatory region of the HOXA10 gene. nih.govoup.com The presence and activation of the VDR in endometrial tissue, coupled with the direct regulation of HOXA10, highlight the importance of vitamin D in female reproductive function. mdpi.comnih.gov
Non-coding RNA Mediated Regulation
Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), have emerged as significant regulators of HOXA10 expression and function. These molecules can act post-transcriptionally to modulate HOXA10 protein levels, thereby influencing cellular processes.
A prominent lncRNA involved in regulating HOXA10 is the HOXA10 antisense RNA (HOXA10-AS). whiterose.ac.ukresearchgate.net Transcribed from the opposite strand of the HOXA10 gene, HOXA10-AS is a natural antisense transcript that can directly influence HOXA10 expression. whiterose.ac.ukresearchgate.net This lncRNA is located on human chromosome 7p15.2 and consists of multiple exons. nih.govwikipedia.org
Numerous studies have documented the oncogenic role of HOXA10-AS in various cancers, including glioma, gastric cancer, and lung adenocarcinoma. nih.govfrontiersin.org In glioma, HOXA10-AS is significantly upregulated and its expression correlates with higher tumor grades. nih.gov Mechanistically, HOXA10-AS can promote the expression of the sense HOXA10 gene, leading to increased cell proliferation and survival. nih.gov Knockdown of HOXA10-AS in oral squamous cell carcinoma has been shown to reduce HOXA10 expression and decrease cell cycle progression. researchgate.net
HOXA10-AS can also act as a competing endogenous RNA (ceRNA), or a "sponge," for miRNAs, thereby indirectly regulating the expression of other genes. For example, in pancreatic cancer, HOXA10-AS can sponge miR-340-3p. ijbs.com
MicroRNAs are small, ~22 nucleotide-long non-coding RNAs that typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. mednexus.orgmdpi.com Several miRNAs have been identified as direct regulators of HOXA10.
miR-196b-5p: In gastric cancer, miR-196b-5p is significantly overexpressed and its expression is directed by the methylation status of the HOXA10 promoter. nih.gov This miRNA plays a role in cell proliferation and invasion. nih.gov
miR-494: Studies in oral cancer have shown that miR-494 is underexpressed while HOXA10 is overexpressed. nih.gov An inverse correlation between miR-494 and HOXA10 levels was observed, and a direct interaction was confirmed through luciferase reporter assays. nih.gov Overexpression of miR-494 was found to repress HOXA10 expression and inhibit the proliferation of oral cancer cells. nih.gov
miR-320b: While direct regulation of HOXA10 by miR-320b is a subject of ongoing research, several miRNAs, including those in the miR-320 family, have been implicated in regulating pathways that are also influenced by HOXA10, suggesting potential indirect interactions. mednexus.org
Other miRNAs, such as miR-27b-3p, have also been shown to target HOXA10, influencing cell proliferation and invasion in the context of endometriosis. amegroups.org
Signaling Pathway Crosstalk
The function of HOXA10 is further modulated through its intricate crosstalk with key cellular signaling pathways. These interactions allow for the integration of extracellular signals with the intrinsic developmental programs controlled by HOX proteins.
The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis. oup.com HOXA10 has been shown to interact with components of the Wnt pathway, influencing cell fate decisions. abcam.com Specifically, HOXA10 can interact with β-catenin, a key mediator of canonical Wnt signaling. abcam.com In the context of cytogenetically normal acute myeloid leukemia (CN-AML), upregulation of Wnt pathway targets is observed in cases with NPM1 mutations, indicating active Wnt/β-catenin signaling that may cooperate with HOX-PBX signaling. iiarjournals.org Furthermore, aberrant expression of Wnt4 has been observed in the uteri of Hoxa-10 mutant mice, suggesting that the interaction between Wnt and homeobox signaling is critical for processes like implantation. oup.com The lncRNA HOXA10-AS has also been reported to activate the Wnt/β-catenin signaling pathway to promote proliferation and migration in lung adenocarcinoma. frontiersin.org
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and epithelial-mesenchymal transition (EMT). nih.gov HOXA10 has been demonstrated to mediate EMT and promote metastasis in gastric cancer by modulating the TGF-β signaling axis. nih.gov Mechanistically, HOXA10 can enrich the promoter region of TGFB2, a member of the TGF-β family, leading to its increased transcription and secretion. nih.gov This, in turn, activates the TGF-β/Smad signaling cascade, with subsequent enhancement of Smad2/3 nuclear expression. nih.gov The interaction between Smad2/3 and other proteins can then influence the expression of downstream targets. nih.gov In endometrial epithelial cells, knockdown of HOXA10 leads to differential expression of genes associated with the TGF-β signaling pathway. biorxiv.org While some studies have explored the direct interaction between HOXA10 and Smad proteins like Smad4, co-immunoprecipitation assays in certain cellular contexts have not detected a direct interaction. ulisboa.pt
NF-κB Signaling Pathway Interactions
The relationship between HOXA10 and the Nuclear Factor-kappa B (NF-κB) signaling pathway is multifaceted, involving mutual regulation that can either promote or suppress cellular processes depending on the biological context. researchgate.net NF-κB and HOX proteins can influence each other through direct transcriptional control, protein-protein interactions, and regulation of shared upstream or downstream molecules. researchgate.net
In certain cancers, HOXA10 acts as a positive regulator of NF-κB signaling. Research in pancreatic ductal adenocarcinoma (PDAC) has shown that elevated HOXA10 expression promotes tumor progression by directly activating the canonical NF-κB pathway. researchgate.netnih.gov Mechanistically, HOXA10 binds to the promoter of IKKβ (Inhibitor of nuclear factor kappa-B kinase beta), a key kinase in the NF-κB cascade, leading to its transcriptional upregulation. researchgate.netnih.gov This action sustains NF-κB activation, thereby promoting cancer cell proliferation and tumor growth both in vitro and in vivo. researchgate.netnih.gov
The interaction is not always direct. In the context of KMT2A-rearranged leukemia, a long non-coding RNA, HOXA10-AS, which is associated with the HOXA10 gene locus, has been found to activate several NF-κB target genes. ashpublications.org The overexpression of HOXA10-AS leads to increased phosphorylation of the p65 subunit of NF-κB, indicating pathway activation and suggesting an indirect mechanism by which the HOXA10 locus can influence NF-κB activity. ashpublications.org
Conversely, in other settings, NF-κB activation can negatively regulate HOX gene expression. researchgate.net For instance, in endothelial cells, the inflammatory cytokine TNF-α can activate NF-κB, which in turn leads to the rapid downregulation of HOXA9 expression. researchgate.net This reciprocal antagonism highlights the complexity of the crosstalk between these two crucial developmental and inflammatory pathways. researchgate.net
Table 1: Research Findings on HOXA10 and NF-κB Pathway Interactions
| Context | HOXA10 Role | Effect on NF-κB Pathway | Key Mediators | Citation(s) |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | Oncogenic | Direct Activation | IKKβ | researchgate.net, nih.gov |
| KMT2A-rearranged Leukemia | Pathogenic (via lncRNA) | Indirect Activation | HOXA10-AS, p65 | ashpublications.org |
| Endothelial Cells | Target of Regulation | Repressed by NF-κB | TNF-α | researchgate.net |
PI3K/Akt Signaling Pathway Interactions
The interaction between HOXA10 and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is intricate and appears to be highly specific to the cellular environment and disease state, with studies reporting both positive and negative regulation.
In some cancers, the PI3K/Akt pathway is positioned as an upstream regulator of HOXA10. genesandcancer.com For example, in bovine endometrial epithelial cells, melatonin (B1676174) activates the PI3K/Akt signaling pathway via SIRT1, which subsequently upregulates the expression of HOXA10 and Vascular Endothelial Growth Factor (VEGF), thereby promoting endometrial receptivity. mdpi.com Similarly, a long non-coding RNA associated with HOXA10, known as HOXA10-AS, was found to activate the PI3K/Akt pathway in oral squamous cell carcinoma stem cells, enhancing their malignant properties. researchgate.net
Conversely, in other malignancies, HOXA10 expression is linked to the suppression of PI3K/Akt signaling. In acute myeloid leukemia (AML), patients with high levels of HOXA10 expression were found to have suppressed PI3K-Akt signaling, which was associated with a more unfavorable prognosis. nih.gov Likewise, in testicular cancer cell models, enhanced HOXA10 expression led to the inhibition of phosphorylated Akt, contributing to reduced cell proliferation. frontiersin.org
A particularly nuanced interaction was observed in glioblastoma. While the PI3K pathway has been suggested as an upstream regulator of HOX genes, experiments showed that inhibiting HOXA10 did not alter the phosphorylation status of Akt. genesandcancer.com This suggests that HOXA10's function in this context is mediated through the nuclear activities of its target, PTEN, without affecting PTEN's well-known cytoplasmic role as a suppressor of the PI3K/Akt pathway. genesandcancer.com
Table 2: Research Findings on HOXA10 and PI3K/Akt Pathway Interactions
| Context | Regulatory Relationship | Effect | Key Mediators | Citation(s) |
|---|---|---|---|---|
| Bovine Endometrium | PI3K/Akt is Upstream | Upregulates HOXA10 | Melatonin, SIRT1 | mdpi.com |
| Oral Squamous Cell Carcinoma | HOXA10-AS Activates Pathway | Pathway Activation | HOXA10-AS, miR-29a, MCL-1 | researchgate.net |
| Acute Myeloid Leukemia | HOXA10 is Upstream | Pathway Suppression | - | nih.gov |
| Testicular Cancer | HOXA10 is Upstream | Pathway Inhibition | Phosphorylated Akt | frontiersin.org |
| Glioblastoma | Independent Function | No direct effect on PI3K/Akt | PTEN (nuclear function) | genesandcancer.com |
Notch and Keap1/Nrf2 Pathway Crosstalk
Recent evidence points to a regulatory axis involving HOXA10 that intersects with the Notch and Keap1/Nrf2 signaling pathways, which are critical for cell fate determination and oxidative stress response, respectively. The crosstalk between the Nrf2 and Notch pathways is established, with reciprocal transcriptional regulation creating a functional link between them; Nrf2 can activate Notch1 gene expression, and Notch signaling can, in turn, regulate Nrf2. nih.gov
A key study has implicated a HOXA10-associated long non-coding RNA, HOXA10-AS, in modulating this crosstalk. nih.gov In laryngeal squamous cell carcinoma, an axis involving m6A modification, HOXA10-AS, and Integrin Subunit Alpha 6 (ITGA6) was found to aggravate oxidative resistance and malignant progression by regulating both the Notch and Keap1/Nrf2 pathways. nih.govphysiology.org Under normal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for degradation. physiology.orgfrontiersin.org The disruption of this process by the HOXA10-AS/ITGA6 axis suggests a mechanism by which cancer cells can hijack these interconnected pathways to promote survival.
Further evidence of a relationship comes from studies in chronic myeloid leukemia (CML). The progression of CML to its terminal blast crisis phase is distinguished by the significant downregulation of HOXA10 transcripts alongside a repression of the Notch pathway. nih.gov This suggests a potential synergistic or parallel deregulation of these pathways in the advancement of the disease. nih.gov The established reciprocal link between Nrf2 and Notch signaling provides a framework for understanding how a single upstream regulator, such as the HOXA10-AS axis, could simultaneously influence cellular antioxidant responses and developmental signaling to drive malignancy. nih.govnih.gov
Table 3: Research Findings on HOXA10 and Notch/Keap1/Nrf2 Crosstalk
| Context | HOXA10-Related Molecule | Effect on Pathways | Key Mediators | Citation(s) |
|---|---|---|---|---|
| Laryngeal Squamous Cell Carcinoma | HOXA10-AS | Regulates both Notch and Keap1/Nrf2 | m6A, ITGA6 | nih.gov, physiology.org |
| Chronic Myeloid Leukemia | HOXA10 | Downregulated in parallel with repressed Notch pathway | - | nih.gov |
| General Crosstalk | Not directly involving HOXA10 | Nrf2 and Notch1 exhibit reciprocal transcriptional regulation | - | nih.gov |
Dysregulation of Hoxa10 Protein in Disease Models
Reproductive Pathologies (Molecular Mechanisms)
HOXA10 is essential for establishing a receptive endometrium, a process vital for successful embryo implantation. nih.gov Its expression is tightly regulated by the sex steroids estrogen and progesterone (B1679170), peaking during the mid-secretory phase of the menstrual cycle, which coincides with the "window of implantation". mdpi.comnih.govtandfonline.com Dysregulation of HOXA10 expression is a common molecular feature in several benign gynecological conditions associated with infertility. mdpi.comnih.gov
Endometriosis and Endometrial Receptivity Impairment
In women with endometriosis, the normal mid-luteal rise in HOXA10 expression is absent in the eutopic endometrium. oup.comresearchgate.net This downregulation impairs endometrial receptivity and is considered a key factor in endometriosis-associated infertility. nih.govmdpi.com
Molecular Mechanisms:
Epigenetic Silencing: Reduced HOXA10 expression is often a result of hypermethylation of its promoter region. nih.govmdpi.comoup.com This epigenetic modification silences the gene, leading to decreased protein production and consequently, impaired endometrial receptivity. nih.govmdpi.com
Hormonal Resistance: Endometriosis is associated with progesterone resistance, which disrupts the normal signaling cascade that upregulates HOXA10. nih.gov
Inflammation: Chronic inflammation, a hallmark of endometriosis, contributes to the altered molecular environment that suppresses HOXA10 expression. mdpi.comnih.gov
Downstream Target Dysregulation: The decrease in HOXA10 leads to altered expression of its target genes, which are critical for implantation. For instance, the expression of β3-integrin (ITGB3), a cell adhesion molecule upregulated by HOXA10, is decreased. tandfonline.comoup.com Conversely, genes inhibited by HOXA10, such as empty spiracles homeobox 2 (EMX2), show increased expression. oup.com In decidualizing stromal cells, the reduced HOXA10 levels may also affect the expression of insulin-like growth factor binding protein-1 (IGFBP1). oup.com
| Molecular Mechanism | Effect on HOXA10 | Consequence for Endometrial Receptivity | Key Downstream Targets Affected |
|---|---|---|---|
| Promoter Hypermethylation | Decreased transcription and expression | Impaired receptivity, implantation failure | β3-integrin (ITGB3) oup.com, EMX2 oup.com, IGFBP1 oup.com |
| Progesterone Resistance | Failure of hormonal upregulation | Disrupted decidualization | Progesterone target genes oup.com |
| Chronic Inflammation | Suppression of expression | Altered immune modulation and cytokine signaling mdpi.comnih.gov | Cytokines (e.g., IL-6) mdpi.com |
Recurrent Implantation Failure and Idiopathic Infertility
Reduced expression of HOXA10 is a recurring finding in the endometrium of women experiencing recurrent implantation failure (RIF) and unexplained infertility. nih.govresearchgate.nettandfonline.com The failure to upregulate HOXA10 during the implantation window compromises the endometrium's ability to support embryo attachment and invasion. mdpi.com While some studies show significantly impaired HOXA11 expression in unexplained infertility, the expression of HOXA10 was not significantly different from fertile women with tubal infertility factor in one study. tandfonline.com However, another study did find decreased endometrial HOXA10 expression in women with RIF compared to fertile controls. tandfonline.com This suggests that while HOXA10 dysregulation is a significant factor, the molecular basis of infertility can be heterogeneous. nih.gov
Adenomyosis and Endometrial Hyperplasia
Adenomyosis: In women with adenomyosis, endometrial HOXA10 expression is significantly lower during the mid-secretory phase compared to fertile controls. nih.gov This reduction is observed in both stromal and glandular cells and is thought to hinder the process of decidualization, contributing to infertility associated with the condition. mdpi.comnih.gov The downregulation of HOXA10 in adenomyosis disrupts endometrial receptivity, similar to its effect in endometriosis. bioone.org
Endometrial Hyperplasia: Loss of HOXA10 expression is linked to the development of endometrial hyperplasia. biorxiv.org Mouse models with reduced HOXA10 expression develop endometrial hyperplasia characterized by increased proliferation of epithelial cells. mdpi.combiorxiv.org This condition can progress to well-differentiated endometrial adenocarcinoma with age, highlighting HOXA10's role as a potential tumor suppressor in the endometrium. biorxiv.org The mechanism involves the disruption of multiple pathways, including increased expression of Wnt4, β-Catenin, SOX9, and YAP1. biorxiv.org
Endometrial Polyps
Endometrial polyps, which are benign overgrowths of the endometrium, are also associated with altered HOXA10 expression. mdpi.com These growths can create an environment that is not conducive to implantation. While they are linked to hormonal imbalances and chronic inflammation, the direct role of HOXA10 is still under investigation. mdpi.com One study noted that while changes in endometrial HOXA10 expression may explain certain aspects of infertility in patients with uterine myomas, no statistically significant difference in HOXA10 expression was found when comparing patients with endometrial polyps to healthy controls. researchgate.net
Hydrosalpinx Effects on HOXA10 Expression
The presence of a hydrosalpinx (a fluid-filled, blocked fallopian tube) has a detrimental effect on endometrial receptivity, which is mediated in part by the suppression of HOXA10. scielo.br Research has demonstrated that hydrosalpinx fluid directly diminishes endometrial HOXA10 expression. oup.comresearchgate.net
Key Findings:
The expression of HOXA10 mRNA is significantly lower in the endometrium of infertile women with hydrosalpinx compared to fertile controls. oup.comscielo.brresearchgate.net
Surgical removal of the affected tube (salpingectomy) can restore endometrial HOXA10 expression. scielo.brresearchgate.net Studies have shown a significant, up to 15-fold, increase in endometrial HOXA10 expression following the procedure. scielo.brresearchgate.net This restoration is observed in both glandular epithelial cells and endometrial stroma and is believed to be one of the primary mechanisms by which salpingectomy improves implantation rates in in-vitro fertilization (IVF). researchgate.netijfs.ir
| Pathology | Effect on HOXA10 Expression | Primary Molecular Mechanism | Impact on Reproductive Function |
|---|---|---|---|
| Recurrent Implantation Failure | Decreased | Failure of upregulation during implantation window | Compromised endometrial receptivity nih.govresearchgate.net |
| Adenomyosis | Decreased | Suppression in stromal and glandular cells | Impaired decidualization and receptivity mdpi.comnih.gov |
| Endometrial Hyperplasia | Decreased/Lost | Disruption of cell cycle and growth pathways | Uncontrolled cell proliferation, potential progression to cancer biorxiv.org |
| Endometrial Polyps | Altered | Associated with hormonal imbalance and inflammation | Potential disruption of implantation environment mdpi.com |
| Hydrosalpinx | Decreased | Direct suppression by hydrosalpinx fluid | Diminished implantation rates oup.comresearchgate.net |
Oncological Contexts (Molecular Dysregulation)
The role of HOXA10 in cancer is complex and context-dependent, acting as either a tumor suppressor or an oncogene depending on the malignancy. mdpi.com Its dysregulation, through mechanisms like altered expression or epigenetic changes, is a feature of several cancers. nih.govmdpi.com
Colorectal Cancer (CRC): In CRC, HOXA10 expression is significantly upregulated compared to normal tissue. nih.gov This overexpression is associated with a poorer prognosis and has been identified as an independent factor for predicting decreased disease-free survival. nih.gov Furthermore, upregulation of HOXA10 protein was found to be consistent with the downregulation of the tumor suppressor PTEN. Knockdown of HOXA10 in CRC cell lines increased sensitivity to 5-fluorouracil (B62378) (5-FU) chemotherapy, suggesting it could be a potential biomarker for treatment resistance. nih.gov
Glioblastoma (GBM): HOXA10 is implicated in the progression of glioblastoma. Its dysregulation, often linked to epigenetic alterations and chromosomal gains, contributes to tumor aggressiveness. nih.gov HOXA10 has also been associated with resistance to therapy by playing a role in homologous recombination repair. nih.gov
Gynecological Cancers:
Endometrial Cancer: In contrast to its role in some other cancers, HOXA10 often acts as a tumor suppressor in the endometrium. Reduced expression of HOXA10 is observed in endometrial hyperplasia and endometrial cancer. biorxiv.org This loss of expression, frequently due to hypermethylation of the HOXA10 promoter, is correlated with increased tumor grade. biorxiv.org Downregulation of HOXA10 in endometrial carcinoma cells is linked to more invasive behavior, potentially through the inhibition of E-cadherin expression. mdpi.com
Ovarian and Breast Cancer: Overexpression of HOXA10 has been associated with ovarian and breast cancers, where it is thought to regulate cell proliferation and differentiation. mdpi.com In certain breast cancer cells, HOXA10 can act as an apoptosis-promoter by upregulating p53. mdpi.com
Leukemia: The dysregulation of HOX genes is a well-established driver in malignancies like leukemia. mdpi.com
The long non-coding RNA HOXA10-AS, an antisense transcript related to the HOXA10 gene, is also dysregulated in numerous cancers, including gastric cancer, glioma, and lung adenocarcinoma, where it often promotes malignant progression. frontiersin.org
| Cancer Type | HOXA10 Dysregulation | Reported Molecular Role | Clinical Significance/Prognosis |
|---|---|---|---|
| Colorectal Cancer | Upregulation | Oncogene; promotes tumorigenesis | Poor prognosis, potential marker for chemotherapy resistance nih.gov |
| Glioblastoma | Dysregulation/Upregulation | Promotes progression, therapy resistance | Associated with tumor aggressiveness nih.gov |
| Endometrial Cancer | Downregulation/Loss | Tumor suppressor; inhibits invasion | Loss of expression correlates with higher tumor grade biorxiv.orgmdpi.com |
| Ovarian Cancer | Overexpression | Oncogene; regulates proliferation | Associated with tumorigenesis mdpi.com |
| Breast Cancer | Overexpression/Dysregulation | Context-dependent; can promote apoptosis | Associated with tumorigenesis mdpi.commdpi.com |
Prostate Cancer Progression and Lipid Metabolism Alterations
In prostate cancer (PCa), the role of HOXA10 is complex and appears to be stage-dependent. Downregulation of HOXA10 expression is associated with the progression to castrate-resistant prostate cancer (CRPC) and is correlated with poorer patient survival. bioscientifica.comnih.gov Research indicates that HOXA10 is predominantly expressed in prostate epithelial cells, and its levels are reduced in tumors at the CRPC stage. bioscientifica.com
HOXA10 has been shown to suppress PCa cell proliferation, colony formation, and the growth of xenograft tumors in a manner independent of androgens. bioscientifica.combioscientifica.com Transcriptome sequencing has revealed that HOXA10 influences gene groups associated with lipid metabolism and androgen receptor (AR) signaling. nih.govbioscientifica.com Specifically, HOXA10 can form a protein complex with the androgen receptor, which in turn prevents the AR from binding to the promoter of the fatty acid synthase (FASN) gene, thereby inhibiting its transcription. bioscientifica.combioscientifica.com This suggests that the downregulation of HOXA10 may lead to enhanced lipogenesis, promoting PCa cell growth and progression to the castrate-resistant stage. bioscientifica.comnih.gov
Furthermore, abnormal HOXA10 expression is inversely associated with the differentiation of PCa cells, the Gleason score, and the clinical stage of the cancer. nih.gov The protein plays a crucial role in regulating AR signaling and adipogenesis. nih.gov By binding to the AR, HOXA10 inhibits the transcription of the FASN gene, a key enzyme in fatty acid synthesis, which is often overexpressed in malignant tumors. bioscientifica.comnih.gov
Recent studies have also linked a prostate cancer susceptibility allele at locus 6q22 to increased expression of RFX6, which in turn modulates HOXA10 expression. biorxiv.org Elevated HOXA10 levels have been associated with increased epithelial-mesenchymal transition (EMT) scores, tumor advancement, and recurrence of prostate cancer. biorxiv.org
Table 1: Impact of HOXA10 Dysregulation in Prostate Cancer
| Feature | Observation in Prostate Cancer | Reference |
|---|---|---|
| Expression in CRPC | Downregulated | bioscientifica.comnih.gov |
| Patient Survival | Reduced expression correlates with poor survival | bioscientifica.comnih.gov |
| Cell Proliferation | Suppresses proliferation independent of androgens | bioscientifica.combioscientifica.com |
| Lipid Metabolism | Suppresses FASN gene transcription | bioscientifica.comnih.govbioscientifica.com |
| AR Signaling | Forms a complex with AR, inhibiting its function | bioscientifica.combioscientifica.com |
| Clinical Correlation | Inversely associated with Gleason score and clinical stage | nih.gov |
| Genetic Link | Expression modulated by RFX6 at 6q22 locus | biorxiv.org |
Testicular Germ Cell Tumor Proliferation and Subcellular Localization Changes
In the context of testicular germ cell tumors (TGCTs), the dysregulation of HOXA10 involves changes in its subcellular localization, which is linked to tumor cell proliferation. nih.gov Normally, HOXA10 is a nuclear protein found in benign spermatocytes. nih.govfrontiersin.org However, in both seminoma and non-seminoma types of testicular cancers, there is a noticeable reduction in the nuclear expression of HOXA10 and a concurrent increase in its cytoplasmic expression. nih.govfrontiersin.org
This loss of nuclear function of HOXA10 is associated with enhanced proliferation of testicular cancer cells. nih.gov Studies using testicular cancer cell models have demonstrated that increasing the expression of HOXA10 inhibits cell proliferation and causes a delay in cell cycle progression at the G2/M phase. nih.govfrontiersin.orgmdpi.com The mechanisms underlying these effects involve the modulation of several key signaling pathways, including those of TP53, cKit, STAT3, AKT, and ERK. nih.govfrontiersin.orgresearchgate.net These findings suggest that the downregulation of HOXA10's transcriptional activity in the nucleus may be a contributing factor to the development of testicular cancers. nih.gov
Table 2: HOXA10 in Testicular Germ Cell Tumors
| Feature | Observation in TGCTs | Reference |
|---|---|---|
| Subcellular Localization | Reduced nuclear and increased cytoplasmic expression | nih.govfrontiersin.org |
| Cell Proliferation | Loss of nuclear function enhances proliferation | nih.gov |
| Cell Cycle | Overexpression delays progression through G2/M | nih.govfrontiersin.org |
| Signaling Pathways | Affects TP53, cKit, STAT3, AKT, and ERK pathways | nih.govfrontiersin.orgresearchgate.net |
Gastric Cancer Development and HOXA10/miR-196b-5p Axis
The expression of HOXA10 is frequently upregulated in gastric cancer, where it is believed to act as an oncogene. dovepress.com However, reports on its specific function have been somewhat conflicting. dovepress.com Some studies have shown a positive correlation between high HOXA10 expression and a poor prognosis for patients. dovepress.com
The expression of the HOXA10/miR-196b-5p axis can be influenced by epigenetic factors. For instance, the tumor suppressor TFF1 can induce DNA methylation at the HOXA10 promoter, leading to reduced expression of both HOXA10 and miR-196b-5p, which in turn inhibits the proliferation and invasion of gastric cancer cells. dovepress.comnih.gov Conversely, hypomethylation of the HOXA10 promoter is linked to higher expression of both molecules, promoting cancer progression. researchgate.net Mechanistically, HOXA10 has been shown to promote the progression of gastric cancer by activating the JAK1/STAT3 signaling pathway. dovepress.com
Table 3: The HOXA10/miR-196b-5p Axis in Gastric Cancer
| Molecule | Role in Gastric Cancer | Regulatory Mechanisms | Reference |
|---|---|---|---|
| HOXA10 | Oncogenic; promotes proliferation and invasion | Activated by JAK1/STAT3 signaling; regulated by promoter methylation | dovepress.comnih.gov |
| miR-196b-5p | Co-overexpressed with HOXA10; associated with poor prognosis | Expression linked to HOXA10 promoter methylation status | nih.govresearchgate.netwjgnet.comijmm.ir |
| TFF1 | Tumor suppressor; induces methylation of HOXA10 promoter | Reduces expression of HOXA10 and miR-196b-5p | dovepress.comnih.gov |
Glioma Tumorigenesis and HOXA10-AS Interactions
In glioma, a type of brain tumor, the long non-coding RNA HOXA10 antisense RNA (HOXA10-AS) plays a significant oncogenic role. spandidos-publications.comnih.gov HOXA10-AS is transcribed from the antisense strand of the HOXA10 gene locus and is markedly upregulated in glioma tissues and cell lines. nih.govresearchgate.net Its expression level is positively correlated with the malignancy grade of the tumor. spandidos-publications.comnih.govresearchgate.net
Increased expression of HOXA10-AS has been shown to promote glioma cell proliferation and inhibit apoptosis. spandidos-publications.comnih.govfrontiersin.org Mechanistically, HOXA10-AS appears to function, at least in part, by regulating the expression of HOXA10 itself. spandidos-publications.comnih.gov Knockdown of HOXA10-AS leads to a downregulation of HOXA10 mRNA levels. spandidos-publications.comnih.gov
HOXA10, in turn, has been identified as an oncogene in glioma, promoting tumorigenesis. spandidos-publications.comnih.gov High expression of HOXA10 has been observed in glioblastoma tissues compared to non-cancerous brain tissue and is particularly elevated in glioblastoma stem cells. spandidos-publications.comaacrjournals.org The interaction between HOXA10-AS and HOXA10 is therefore a critical axis in driving the malignant phenotype of glioma cells. nih.gov
Table 4: HOXA10-AS and HOXA10 in Glioma
| Molecule | Role in Glioma | Expression Pattern | Interaction | Reference |
|---|---|---|---|---|
| HOXA10-AS | Oncogenic; promotes proliferation, inhibits apoptosis | Upregulated; correlates with malignancy grade | Positively regulates HOXA10 expression | spandidos-publications.comnih.govresearchgate.netfrontiersin.org |
| HOXA10 | Oncogenic; promotes tumorigenesis | Upregulated, especially in glioblastoma stem cells | Target of HOXA10-AS regulation | spandidos-publications.comnih.govaacrjournals.org |
Laryngeal Squamous Cell Carcinoma and Oxidative Resistance
A key function of the heightened HOXA10-AS levels in LSCC is the promotion of cancer cell oxidative resistance. frontiersin.org This contributes to the malignant progression of the disease. The mechanism involves an axis of m6A modification, HOXA10-AS, and ITGA6. nih.gov Specifically, HOXA10-AS undergoes N6-methyladenosine (m6A) modification, which enhances its stability. nih.gov The modified HOXA10-AS then acts as a competitive endogenous RNA (ceRNA), sponging miR-29b-3p and preventing it from downregulating its target, Integrin subunit alpha 6 (ITGA6). nih.gov
The resulting increase in ITGA6 expression enhances the oxidative resistance of the tumor cells. nih.gov This process is mediated through the regulation of the Notch and Keap1/Nrf2 signaling pathways. nih.govnih.gov This complex interplay highlights a novel mechanism by which HOXA10-AS contributes to the aggressiveness of LSCC. nih.govpatsnap.com
Table 5: HOXA10-AS in Laryngeal Squamous Cell Carcinoma
| Feature | Observation in LSCC | Mechanism | Reference |
|---|---|---|---|
| HOXA10-AS Expression | Upregulated | Associated with poor survival | frontiersin.org |
| Cellular Function | Promotes oxidative resistance and malignant progression | m6A modification enhances stability | frontiersin.orgnih.gov |
| Molecular Axis | m6A/HOXA10-AS/miR-29b-3p/ITGA6 | Sponges miR-29b-3p to upregulate ITGA6 | nih.govnih.gov |
| Signaling Pathways | Regulates Notch and Keap1/Nrf2 pathways | Contributes to enhanced oxidative resistance | nih.govnih.gov |
Acute Myeloid Leukemia
Dysregulation of HOX genes, including HOXA10, is a well-established feature of acute myeloid leukemia (AML). pnas.orgjci.org Overexpression of HOXA10 is frequently observed in AML patients compared to healthy individuals and is considered an adverse prognostic factor. nih.govmdpi.com
The mechanisms leading to HOXA10 dysregulation in AML are varied and can include chromosomal translocations that create fusion proteins involving HOX genes, as well as the aberrant expression of upstream regulators like the MLL gene. jci.org The widespread dysregulation of multiple HOX family members is a common phenotype in AML and is associated with a poor prognosis. pnas.org
Table 6: HOXA10 Dysregulation in Acute Myeloid Leukemia | Feature | Observation in AML | Clinical Significance | Reference | | --- | --- | --- | | Expression Level | Overexpressed in patients compared to controls | Adverse prognostic factor | nih.govmdpi.com | | Patient Survival | High expression correlates with shorter OS and DFS | Indicates poor prognosis | nih.gov | | Biological Role | Involved in myeloid differentiation and leukemogenesis | Contributes to disease pathogenesis | nih.gov | | Murine Models | Overexpression can induce AML | Demonstrates causal link | ashpublications.org |
Nasopharyngeal Carcinoma and Cell Malignancy
In nasopharyngeal carcinoma (NPC), HOXA10 is upregulated in tumor tissues compared to normal tissues. tandfonline.comspandidos-publications.com This overexpression is associated with the promotion of NPC cell proliferation and invasion. spandidos-publications.comspandidos-publications.com
One of the mechanisms by which HOXA10 exerts its oncogenic effects in NPC is through the induction of Zic family member 2 (ZIC2) expression. spandidos-publications.com More recent studies have uncovered a more complex regulatory network involving circular RNAs (circRNAs) and microRNAs. Specifically, circCTDP1 has been found to promote the progression of NPC by acting as a sponge for miR-320b. spandidos-publications.com This sponging action relieves the inhibitory effect of miR-320b on its downstream target, which is HOXA10. spandidos-publications.com
The resulting increase in HOXA10 expression, in turn, upregulates the expression of Transforming Growth Factor Beta 2 (TGFβ2), a key modulator of tumor invasion and motility. spandidos-publications.com This circCTDP1/miR-320b/HOXA10/TGFβ2 pathway highlights a novel mechanism contributing to the malignancy of NPC cells. spandidos-publications.com
Table 7: HOXA10 in Nasopharyngeal Carcinoma
| Feature | Observation in NPC | Regulatory Pathway | Reference |
|---|---|---|---|
| Expression Level | Upregulated in tumor tissues | Promotes cell proliferation and invasion | tandfonline.comspandidos-publications.com |
| Upstream Regulation | Inhibited by miR-320b, which is sponged by circCTDP1 | circCTDP1/miR-320b/HOXA10 axis | spandidos-publications.com |
| Downstream Effector | Upregulates TGFβ2 expression | Contributes to invasion and motility | spandidos-publications.com |
| Oncogenic Mechanism | Induces expression of ZIC2 | Promotes malignant phenotype | spandidos-publications.com |
Oral Squamous Cell Carcinoma Malignant Behavior
In oral squamous cell carcinoma (OSCC), HOXA10 expression is markedly elevated in both cancer cell lines and primary tumors compared to normal oral mucosa. nih.govresearchgate.net This overexpression is not merely a correlative finding; it is functionally significant and linked to the progression of the disease. nih.gov Studies have demonstrated that higher HOXA10 levels are associated with a more advanced disease stage, suggesting its potential as a prognostic marker. nih.gov
Knockdown of HOXA10 in OSCC cell lines has been shown to significantly reduce cell proliferation. nih.govresearchgate.net This effect is accompanied by an increase in the levels of p21, a protein known to inhibit cell cycle progression. researchgate.net These findings suggest that HOXA10 promotes OSCC cell proliferation by downregulating p21. nih.gov Furthermore, HOXA10 appears to play a crucial role in the processes related to metastasis. Silencing HOXA10 induces the expression of epithelial-mesenchymal transition (EMT) markers and enhances the adhesion, migration, and invasion of OSCC cells. nih.govresearchgate.net The long non-coding RNA HOXA10-AS has also been implicated in promoting the malignant behavior of OSCC by inducing cell proliferation, migration, invasion, and tumor growth. frontiersin.org
The table below summarizes the key findings regarding the role of HOXA10 in OSCC:
| Feature | Observation in Oral Squamous Cell Carcinoma | Reference |
| Expression | Significantly higher in cancer cell lines and primary tumors compared to controls. Correlated with disease stage. | nih.gov |
| Proliferation | HOXA10 knockdown significantly reduces tumor cell proliferation, accompanied by increased p21 levels. | nih.govresearchgate.net |
| Metastasis | HOXA10 silencing induces EMT markers and enhances adhesion, migration, and invasion. | nih.govresearchgate.net |
| LncRNA HOXA10-AS | Upregulation promotes malignant behavior, including proliferation, migration, and invasion. | frontiersin.org |
Pancreatic Cancer Progression
The dysregulation of HOXA10 is also a significant factor in the progression of pancreatic ductal adenocarcinoma (PDAC). While rarely expressed in normal pancreatic ductal epithelial cells, HOXA10 expression is markedly increased in PDAC. oup.com This elevated expression is associated with higher tumor stages and poorer patient survival, highlighting its role as a negative prognostic indicator. nih.gov
Functionally, HOXA10 has been shown to promote PDAC cell proliferation, colony formation, and the growth of xenograft tumors. oup.comnih.gov Conversely, it inhibits apoptosis induced by chemotherapeutic agents like paclitaxel. oup.com The mechanism behind these effects involves the direct activation of the canonical NF-κB signaling pathway. oup.comnih.gov HOXA10 achieves this by binding to the promoter of the IKKβ (IKBKB) gene, leading to its transcriptional upregulation and subsequent sustained activation of NF-κB. oup.com
Furthermore, analysis of transcriptomic profiles from PDAC patients has identified a prognostic subtype characterized by high HOXA10 expression, which is linked to shorter survival times. unmc.edu This HOXA10 signature is associated with immune suppression, cell cycle regulation, and enhanced tumorigenesis. unmc.edu Knockdown of Hoxa10 in mouse models resulted in delayed tumor growth, reduced tumor weight, and longer survival, accompanied by a decrease in immunosuppressive immune cells. unmc.edu
The following table outlines the research findings on HOXA10's role in pancreatic cancer:
| Aspect | Finding in Pancreatic Cancer | Reference |
| Expression | Rarely expressed in normal pancreatic ducts; significantly increased in PDAC. | oup.com |
| Prognosis | Higher expression is associated with higher tumor stage and poorer patient survival. | nih.gov |
| Cellular Functions | Promotes proliferation, colony formation, and xenograft growth; inhibits apoptosis. | oup.comnih.gov |
| Mechanism | Directly activates the canonical NF-κB signaling pathway by upregulating IKKβ transcription. | oup.comnih.gov |
| Immune Response | High HOXA10 signature is linked to immune suppression. | unmc.edu |
| In Vivo Studies | Hoxa10 knockdown in mice delays tumor growth and increases survival. | unmc.edu |
Bladder Cancer Metastasis
A key role of HOXA10 in bladder cancer is the promotion of metastasis. nih.gov Studies have shown that silencing HOXA10 in bladder cancer cells leads to a remarkable weakening of their metastatic ability, including reduced migration and invasion. nih.govspandidos-publications.comeuropeanreview.org One of the mechanisms through which HOXA10 exerts this effect is by regulating the expression of other genes. For instance, HOXA10 has been found to modulate the expression of FOSL1, and a negative correlation between their levels has been observed in bladder cancer tissues. nih.goveuropeanreview.org Additionally, HOXA10 can regulate the expression of matrix metalloproteinase-3 (MMP-3), which is involved in the degradation of the extracellular matrix, thereby facilitating cancer cell invasion. spandidos-publications.com
The table below summarizes the impact of HOXA10 on bladder cancer:
| Feature | Observation in Bladder Cancer | Reference |
| Expression | Significantly elevated in tumor tissues and cell lines. | nih.govspandidos-publications.com |
| Prognosis | High expression is associated with a lower overall survival rate. | nih.goveuropeanreview.org |
| Clinicopathology | Expression is associated with pathological grade and clinical stage. | spandidos-publications.commdpi.com |
| Metastasis | Promotes cell migration and invasion. | nih.govspandidos-publications.comeuropeanreview.org |
| Regulatory Targets | Modulates the expression of FOSL1 and MMP-3. | nih.govspandidos-publications.comeuropeanreview.org |
Ovarian and Breast Cancer Cell Proliferation
The role of HOXA10 in ovarian and breast cancer is complex and can be context-dependent. In some instances, HOXA10 acts as a tumor promoter. For example, silencing of HOXA10 has been implicated in a lower proliferative capacity of epithelial ovarian cancer cells. nih.gov Furthermore, overexpression of HOXA10 in ovarian cancer has been shown to promote epithelial-mesenchymal transition. aacrjournals.org
Conversely, in breast cancer, some studies suggest a tumor-suppressive role for HOXA10. Forced expression of HOXA10 has been shown to significantly reduce the invasive phenotype of breast cancer cells. nih.gov This effect was associated with the modulation of p53 expression. nih.gov Another study reported that elevated HOXA10 expression repressed the invasiveness of breast cancer cells through the regulation of p53. researchgate.net These conflicting findings indicate that the function of HOXA10 can vary depending on the specific type of cancer and the cellular context. aacrjournals.org
The table below presents a summary of HOXA10's role in ovarian and breast cancer:
| Cancer Type | Role of HOXA10 | Mechanism/Association | Reference |
| Ovarian Cancer | Promotes proliferation | Silencing HOXA10 reduces proliferative capacity. | nih.gov |
| Promotes EMT | Overexpression promotes epithelial-mesenchymal transition. | aacrjournals.org | |
| Breast Cancer | Suppresses invasion | Forced expression reduces invasive phenotype. | nih.gov |
| Suppresses invasion | Elevated expression represses invasiveness through p53 regulation. | researchgate.net |
Role in DNA Repair Mechanisms (e.g., Homologous Recombination in Glioblastoma)
In the context of glioblastoma, HOXA10 plays a critical role in DNA repair mechanisms, specifically in the homologous recombination (HR) pathway, which contributes to resistance to chemotherapy. nih.govgenesandcancer.com Glioblastoma is notoriously difficult to treat, and resistance to the standard chemotherapeutic agent temozolomide (B1682018) is a major clinical challenge. nih.govresearchgate.net
Research has shown that HOXA10 is associated with temozolomide resistance, independent of the status of the O(6)-methylguanine DNA methyltransferase (MGMT) gene, a key factor in drug resistance. nih.govgenesandcancer.com Inhibition of HOXA10 has been found to increase the sensitivity of glioblastoma cells to temozolomide. nih.govgenesandcancer.comresearchgate.net This sensitization is linked to an impaired ability of the cancer cells to repair double-strand DNA breaks, a process that relies on the HR pathway. nih.govresearchgate.net
The mechanism by which HOXA10 influences the HR pathway involves the regulation of several downstream targets. Inhibition of HOXA10 leads to the downregulation of Rad51 paralogs, which are essential proteins for the HR process. nih.govgenesandcancer.comresearchgate.net Furthermore, the regulatory mediators between HOXA10 and the HR pathway have been identified as Early growth response 1 (EGR1) and phosphatase and tensin homolog (PTEN). nih.govgenesandcancer.com Interestingly, HOXA10 inhibition selectively affects the nuclear function of PTEN, which is involved in DNA repair, without interfering with its cytoplasmic function of suppressing the PI3K/Akt pathway. nih.govgenesandcancer.com The upregulation of developmental Hox genes, including HOXA10, through the action of mixed lineage leukemia (MLL) proteins has also been linked to increased proliferation of glioblastoma stem-like cells. oaepublish.com
The table below details the role of HOXA10 in DNA repair in glioblastoma:
| Aspect | Finding in Glioblastoma | Reference |
| Chemoresistance | Associated with temozolomide resistance, independent of MGMT status. | nih.govgenesandcancer.com |
| DNA Repair | Inhibition impairs the repair of double-strand DNA breaks. | nih.govresearchgate.net |
| Mechanism | Regulates the homologous recombination (HR) pathway. | nih.govgenesandcancer.com |
| Downstream Targets | Downregulates Rad51 paralogs. | nih.govgenesandcancer.comresearchgate.net |
| Mediators | Involves EGR1 and the nuclear function of PTEN. | nih.govgenesandcancer.com |
| Stem-like Cells | Upregulation by MLL increases proliferation of glioblastoma stem-like cells. | oaepublish.com |
Research Methodologies and Model Systems for Hoxa10 Protein Studies
In Vivo Animal Models
In vivo animal models have been indispensable for elucidating the physiological roles of the HOXA10 protein, particularly in reproductive biology and developmental processes. These models allow for the investigation of gene function in a complex, whole-organism context.
Targeted Gene Knockout Models (e.g., Hoxa10-null mice)
Targeted gene knockout models, specifically Hoxa10-null mice, have been foundational in understanding the critical functions of this transcription factor. In these models, the Hoxa10 gene is intentionally deleted, and the resulting phenotype provides direct insight into its biological roles.
Mice with a homozygous null mutation for Hoxa10 exhibit sexually dimorphic sterility, affecting both males and females. In females, the absence of Hoxa10 leads to profound reproductive defects. A key finding is the homeotic transformation of the proximal uterus into an oviduct-like structure. This transformation is not the sole cause of infertility, as transferring wild-type embryos into the untransformed distal uterus of knockout mice still results in implantation failure. This indicates an essential role for HOXA10 in the adult uterus for establishing receptivity.
The uterine environment in Hoxa10 mutant females is unable to support implantation and subsequent decidualization. Studies have revealed that these mice have impaired stromal cell proliferation in response to progesterone (B1679170). Furthermore, the development of pinopods, which are crucial microscopic projections on the uterine epithelial surface necessary for blastocyst attachment, is dramatically reduced in the absence of Hoxa10.
In males, the Hoxa10 knockout results in cryptorchidism (undescended testes) and a homeotic transformation of the proximal vas deferens into an epididymis-like structure. This leads to a blockage that prevents sperm transport, causing sterility.
Beyond the reproductive tract, Hoxa10-deficient mice have also been instrumental in revealing the protein's role in other systems. These mice exhibit a homeotic transformation of the lumbar vertebrae to a thoracic identity, characterized by the development of ectopic ribs. Additionally, studies have shown that HOXA10 is a critical regulator of hematopoietic stem cells and is involved in both erythroid and megakaryocyte development. Disruption of the Hoxa10 gene can also lead to an overwhelming and fatal emergency granulopoiesis response, highlighting its role in regulating the innate immune response.
Table 1: Phenotypic Characteristics of Hoxa10-Null Mice
| System | Phenotype in Hoxa10-Null Mice | Reference |
|---|---|---|
| Female Reproductive | Uterine homeotic transformation (proximal uterus to oviduct) | nih.gov |
| Implantation failure | nih.gov | |
| Defective decidualization | nih.gov | |
| Reduced uterine stromal cell proliferation | nih.gov | |
| Decreased pinopod formation | ||
| Male Reproductive | Cryptorchidism | |
| Homeotic transformation (proximal vas deferens to epididymis) | ||
| Sterility due to blockage | ||
| Skeletal | Homeotic transformation of lumbar vertebrae (ectopic ribs) | nih.gov |
| Hematopoietic | Altered hematopoietic stem cell regulation | |
| Dysregulated erythroid/megakaryocyte development | ||
| Uncontrolled emergency granulopoiesis |
Transgenic and Hypomorphic Mouse Models
In addition to knockout models, transgenic and hypomorphic mouse models have provided further nuances to the function of HOXA10. Hypomorphic models, which involve a reduction in gene expression rather than a complete knockout, have been created using techniques like small hairpin RNA (shRNA) delivered via testicular transgenesis. These Hoxa10 hypomorphic mice recapitulate aspects of the null phenotype, exhibiting anterior homeosis of the uterus, confirming that appropriate dosage of HOXA10 is crucial for correct uterine specification. researchgate.net
Transgenic models, where Hoxa10 is overexpressed, have been particularly insightful in the study of hematopoiesis. These models have shown that the level of HOXA10 expression is critical; intermediate levels of overexpression can lead to a significant increase in the repopulating capacity of hematopoietic stem cells (HSCs), while high levels promote myeloid differentiation at the expense of lymphoid development. nih.gov These findings reveal that HOXA10 acts as a master regulator of postnatal hematopoietic development in a concentration-dependent manner. In the context of the female reproductive system, transient overexpression of Hoxa10 in the mouse endometrium has been shown to result in an increased litter size, further underscoring its importance in establishing a receptive uterine environment.
Induced Endometriosis Models (e.g., Baboon)
The baboon (Papio anubis) serves as a valuable non-human primate model for studying endometriosis, a condition linked to infertility and characterized by the growth of endometrial-like tissue outside the uterus. In this model, endometriosis is induced by intraperitoneal inoculation of menstrual endometrium, which mimics the process of retrograde menstruation believed to cause the disease in humans.
Studies using this model have demonstrated a direct link between the development of endometriosis and the dysregulation of HOXA10 in the eutopic endometrium (the normal uterine lining). oup.comnih.govoup.com Researchers observed a progressive and significant decrease in both HOXA10 mRNA and protein levels in the endometrium as the disease progresses over several months. oup.comnih.govoup.com This downregulation of HOXA10 was found to be associated with hypermethylation of the HOXA10 gene promoter, suggesting an epigenetic mechanism for its silencing. nih.gov
Furthermore, the reduction in HOXA10 had functional consequences on its known downstream targets. For example, the expression of β3 integrin (ITGB3), a cell adhesion molecule upregulated by HOXA10 and crucial for implantation, was decreased. oup.comnih.gov Conversely, the expression of EMX2, a gene inhibited by HOXA10, was increased. oup.comnih.gov These findings in the baboon model establish a causal relationship where induced endometriosis leads to altered gene expression in the eutopic endometrium, with the downregulation of HOXA10 being a key event that may contribute to the infertility associated with the disease. oup.comnih.govnih.gov
Table 2: HOXA10 Expression and a Downstream Target in the Eutopic Endometrium of Baboons with Induced Endometriosis
| Duration of Disease | HOXA10 mRNA Expression Change | ITGB3 (β3 integrin) mRNA Expression Change | Reference |
|---|---|---|---|
| 3 Months | Trend for decrease (not significant) | Not specified | oup.com |
| 6 Months | Trend for decrease (not significant) | Not specified | oup.com |
| 12 Months | Significant decrease | Decreased | oup.com |
| 16 Months | Significant decrease | Decreased | oup.com |
Viviparity Evolution Models (e.g., Lizards)
The multiple independent origins of viviparity (live birth) in lizards and snakes (squamates) provide a unique evolutionary system to investigate the molecular changes required for the transition from egg-laying (oviparity). researchgate.net Research in this area has explored the role of HOXA10 in the evolution of uterine receptivity and placentation.
In mammals, HOXA10 is essential for preparing the uterus for implantation. bioone.org Interestingly, studies have detected HOXA10 protein in the oviducts of both viviparous lizard species, such as Eulamprus tympanum, and oviparous species, like Lampropholis guichenoti. researchgate.net This suggests that the mere presence of the protein is not sufficient for the evolution of live birth. However, the viviparous lizard, which displays uterine epithelial projections called uterodomes (analogous to mammalian pinopods), showed different isoforms of the HOXA10-like protein compared to the oviparous species, which lacks these structures. researchgate.net This indicates that changes in the HOXA10 protein itself or its regulation may be a critical step in evolving the uterine modifications necessary for pregnancy. researchgate.net
Gene expression studies in the brown anole lizard (Anolis sagrei) have shown a nested, anterior-to-posterior pattern of Hox gene expression in the reproductive tract, similar to what is observed in mammals. nih.gov Specifically, Hoxc10 and Hoxd10 show higher expression in the glandular uterus compared to the more anterior infundibulum, consistent with the role of paralog group 10 genes in defining uterine identity. nih.gov These comparative models suggest that the conserved developmental role of Hoxa10 in patterning the reproductive tract was likely co-opted and modified during the evolution of viviparity to regulate uterine receptivity and support internal embryonic development. researchgate.netbioone.org
In Vitro Cellular Models
Cancer Cell Lines (e.g., Glioma, Prostate Cancer, Gastric Cancer, Bladder Cancer)
The study of HOXA10 protein in the context of cancer has been significantly advanced by the use of various established cancer cell lines. These in vitro models allow for controlled investigation into the molecular mechanisms underlying the protein's role in tumorigenesis and progression.
Prostate Cancer: In prostate cancer research, cell lines such as PC-3 and LNCaP have been instrumental. nih.govbioscientifica.com Studies using the PC-3 cell line demonstrated that overexpression of HOXA10 induces significant cancer cell proliferation, while its silencing leads to decreased proliferation rates. nih.gov This suggests a direct correlation between HOXA10 levels and prostate cancer cell growth. nih.gov Research on LNCaP cells has shown that HOXA10 can suppress cancer cell proliferation and colony formation. bioscientifica.com
Gastric Cancer: Several gastric cancer cell lines, including SUN-1, AGS, and HGC-27, have been utilized to explore the function of HOXA10. tandfonline.com Research indicates that HOXA10-AS (an antisense RNA) is highly expressed in these cell lines compared to normal gastric epithelial cells. tandfonline.comnih.gov Silencing of HOXA10-AS in these cells resulted in weakened proliferative, invasive, and migratory abilities. nih.gov Further studies have shown that HOXA10 expression is upregulated in gastric cancer and is associated with poorer patient prognosis. nih.govaacrjournals.org Knockdown of HOXA10 in gastric cancer cells has been shown to increase their viability and motility. oup.com
Bladder Cancer: Bladder cancer cell lines, including J82, EJ, T24, and 5637, have been pivotal in elucidating the role of HOXA10 in this malignancy. europeanreview.orgnih.gov Studies have found that HOXA10 mRNA and protein expression are significantly upregulated in bladder cancer tissues and cell lines compared to normal bladder tissues. europeanreview.orgnih.gov In J82 and EJ cell lines, silencing HOXA10 was shown to weaken the metastatic ability of the cancer cells. nih.gov Similarly, in T24 and 5637 cell lines, silencing HOXA10 suppressed cell proliferation, migration, and invasion. nih.gov
Below is a table summarizing the cancer cell lines used in HOXA10 research and the key findings.
| Cell Line | Cancer Type | Key Findings Related to HOXA10 |
| PC-3 | Prostate Cancer | Overexpression induces proliferation; silencing decreases proliferation. nih.gov |
| LNCaP | Prostate Cancer | Suppresses cell proliferation and colony formation. bioscientifica.com |
| SUN-1, AGS, HGC-27 | Gastric Cancer | High expression of HOXA10-AS; silencing weakens proliferation, invasion, and migration. tandfonline.comnih.gov |
| J82, EJ | Bladder Cancer | High HOXA10 expression; silencing weakens metastatic ability. europeanreview.orgnih.gov |
| T24, 5637 | Bladder Cancer | High HOXA10 expression; silencing suppresses proliferation, migration, and invasion. nih.gov |
Hematopoietic Cell Lines
The role of HOXA10 in both normal hematopoiesis and leukemia has been investigated using various hematopoietic cell lines. These models are crucial for understanding the stage- and lineage-specific expression and function of this transcription factor.
Studies have demonstrated that the HOXA10 gene is expressed in immortalized leukemic cell lines with myelomonocytic features. nih.gov Conversely, it is not typically expressed in cell lines of lymphoid or erythroid origin. nih.gov This indicates that HOXA10 expression is restricted to the early stages of myeloid differentiation. nih.gov The U937 cell line, a human monocytic cell line, has been specifically used in chromatin immunoprecipitation (ChIP) assays to identify genes directly targeted by the HOXA10 protein. nih.gov Overexpression of HOXA10 in murine hematopoietic cells has been shown to disrupt both myeloid and lymphoid differentiation, ultimately leading to acute myeloid leukemia. researchgate.net
Molecular Biology Techniques
A variety of molecular biology techniques are employed to dissect the function and regulation of the HOXA10 protein at the genetic, transcriptomic, and proteomic levels.
Gene Expression Analysis (qRT-PCR, RNA-seq, RNA in situ hybridization)
Analyzing the expression of the HOXA10 gene is fundamental to understanding its biological roles.
Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to quantify HOXA10 mRNA levels in various contexts. For instance, qRT-PCR has been used to demonstrate the upregulation of HOXA10 in gastric cancer tissues and cell lines compared to normal tissues. aacrjournals.orgresearchgate.net It has also been employed to show elevated HOXA10 expression in bladder cancer tissues and cell lines. europeanreview.orgnih.gov In studies of infertility, qRT-PCR has revealed decreased HOXA10 transcript levels in the endometrium of infertile patients. nih.gov
RNA-seq: High-throughput RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome and has been used to analyze HOXA10 expression. Publicly available RNA-seq data has supported findings that reduced HOXA10 expression in prostate cancer is correlated with poor patient survival. bioscientifica.comhoustonmethodist.org
RNA in situ hybridization (RISH): This technique allows for the visualization of mRNA expression within the cellular context of tissues. RISH assays have been applied to demonstrate that the downregulation of HOXA10 expression is associated with castrate-resistant prostate cancer. bioscientifica.comhoustonmethodist.org It has also been used to show strong Hoxa10 expression in the uterus during development. nih.gov
Protein Expression Analysis (Immunohistochemistry, Western Blotting)
Determining the amount and localization of the HOXA10 protein is crucial for understanding its function.
Immunohistochemistry (IHC): IHC is used to detect the presence and location of HOXA10 protein in tissue sections. This method has revealed that HOXA10 protein is significantly more abundant in bladder cancer tissues compared to adjacent normal tissues. nih.gov In prostate cancer, IHC analyses have shown strong nuclear HOXA10 staining in the epithelial cells of benign prostate tissue, with reduced expression in cancer tissues. kindai.ac.jp In the human endometrium, IHC has been used to detail the expression pattern of HOXA10 throughout the menstrual cycle, showing it is constitutively expressed in the stroma and appears in the glandular epithelium at specific times. oup.comnih.gov
Western Blotting: This technique is used to separate and identify proteins from cell or tissue extracts. Western blotting has been used to confirm the expression levels of HOXA10 protein in various studies. For example, it was used to analyze HOXA10 protein levels in prostate cancer cell lines and to confirm the overexpression or silencing of the protein. nih.gov It has also been used to evaluate HOXA10 protein levels in the endometrium of women with idiopathic infertility and to detect virus-derived HOXA10 protein in reconstituted mice. researchgate.netnih.gov
Protein-DNA Interaction Assays (Electrophoretic Mobility Shift Assay, Chromatin Immunoprecipitation)
Understanding how HOXA10 functions as a transcription factor requires identifying the specific DNA sequences it binds to.
Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel shift assay, is a common technique used to study protein-DNA interactions in vitro. nih.govwikipedia.orgnih.gov It can determine if a protein, like HOXA10, is capable of binding to a specific DNA sequence. wikipedia.org This assay has been used to detect the functional HOXA10 protein in extracts from bone marrow cells and to assess the DNA-binding activity of different versions of the Hoxa10 protein. researchgate.netashpublications.org
Chromatin Immunoprecipitation (ChIP): ChIP assays are used to identify the DNA binding sites of a protein of interest within the natural chromatin context of the cell. nih.govbiorxiv.org This technique, coupled with microarray screening or sequencing, has been used in U937 myeloid cells to identify downstream target genes of HOXA10, such as ARIH2. nih.gov The process involves using an antibody to HOXA10 to co-immunoprecipitate the protein along with its bound chromatin fragments, which are then identified. nih.gov
Reporter Gene Assays (e.g., Luciferase)
Reporter gene assays are essential for studying the transcriptional activity of proteins like HOXA10 and for validating functional interactions with regulatory elements of target genes.
Luciferase Assays: In this type of assay, the regulatory DNA sequence of a potential target gene is cloned upstream of a reporter gene, such as luciferase. The activity of HOXA10 on this regulatory sequence can then be measured by the amount of light produced by the luciferase enzyme. Luciferase reporter gene assays have been used to demonstrate the interaction between HOXA10 and other molecules. For example, it was revealed that HOXA10 could be targeted by FOSL1 in bladder cancer cells. europeanreview.orgnih.gov This assay has also been used in gastric cancer research to explore gene interactions. nih.gov
Below is a table summarizing the molecular biology techniques used in HOXA10 research.
| Technique | Purpose | Key Findings in HOXA10 Research |
| qRT-PCR | Quantify mRNA expression | Upregulation in gastric and bladder cancers; downregulation in endometrium of infertile patients. europeanreview.orgresearchgate.netnih.gov |
| RNA-seq | Global transcriptome analysis | Reduced expression in prostate cancer correlates with poor survival. bioscientifica.com |
| RNA in situ hybridization | Visualize mRNA in tissues | Downregulation associated with castrate-resistant prostate cancer. bioscientifica.comhoustonmethodist.org |
| Immunohistochemistry | Localize protein in tissues | Higher expression in bladder cancer; lower in prostate cancer; specific cyclical expression in endometrium. nih.govkindai.ac.jpoup.com |
| Western Blotting | Detect and quantify protein levels | Confirmed expression levels in prostate cancer cells and endometrium. nih.govnih.gov |
| EMSA | Study in vitro protein-DNA binding | Assessed DNA-binding activity of different Hoxa10 protein versions. researchgate.net |
| ChIP | Identify in vivo protein-DNA binding sites | Identified direct target genes of HOXA10, such as ARIH2, in myeloid cells. nih.gov |
| Luciferase Assay | Measure transcriptional activity | Showed interaction between HOXA10 and FOSL1 in bladder cancer. europeanreview.orgnih.gov |
Gene Manipulation Techniques (RNA Interference, shRNA, Antisense Oligonucleotides)
The functional role of the Hoxa-10 protein is frequently investigated by specifically reducing its expression within model systems. This is achieved through several gene manipulation techniques that target the HOXA10 mRNA, leading to decreased protein production. These methods include RNA interference (RNAi), short hairpin RNA (shRNA), and antisense oligonucleotides.
RNA Interference (RNAi): RNAi is a natural cellular process that regulates gene expression. In research, this mechanism is harnessed by introducing small interfering RNAs (siRNAs) that are complementary to a specific sequence of the HOXA10 mRNA. This binding of siRNA to the target mRNA leads to its degradation, thereby "silencing" the gene. Commercial kits providing pools of target-specific siRNAs for human and mouse HOXA10 are available for research purposes. scbt.com Studies have utilized RNAi to identify downstream targets of HOXA10. For instance, in human endometrial stromal cells, RNAi coupled with RNA-sequencing analysis revealed 1830 transcripts regulated by HOXA10, with 980 being positively regulated and 850 negatively regulated. nih.govoup.com This approach has been instrumental in understanding the molecular pathways governed by HOXA10 in processes like endometrial receptivity. nih.govoup.com
Short Hairpin RNA (shRNA): For longer-term gene silencing, shRNA constructs are often employed. These are sequences of RNA that form a tight hairpin loop structure and can be delivered into cells, often using a viral vector like a lentivirus. researchgate.net Once inside the cell, the shRNA is processed by the cell's machinery into siRNA, which then targets the HOXA10 mRNA for degradation. This method is particularly useful for creating stable cell lines with suppressed HOXA10 expression or for in vivo studies. researchgate.net Commercially available shRNA plasmids for both human and mouse HOXA10 typically contain multiple different shRNA sequences to ensure effective knockdown of the gene. abbexa.comabbexa.com In studies of MLL-rearranged acute leukemia, lentiviral-mediated delivery of shRNAs targeting HOXA10 has been used to examine the biological effects of its knockdown. researchgate.net
Antisense Oligonucleotides (ASOs): Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid molecules designed to be complementary to a specific mRNA sequence. mdpi.comyoutube.com When an ASO binds to its target HOXA10 mRNA, it can block the translation of the mRNA into protein or trigger its degradation by enzymes like RNase H. youtube.commdpi.com ASOs have been used to investigate the function of RNAs associated with HOXA10. For example, antisense oligonucleotides were used to silence a long non-coding RNA, HOXA10 antisense RNA (HOXA10-AS), which in turn was found to decrease the proliferation of oral squamous cell carcinoma cell lines. nih.govresearchgate.netnih.gov This demonstrates the utility of ASOs in dissecting the regulatory networks involving HOXA10.
Advanced Methodologies
Whole Transcriptome Profiling
To understand the broad impact of this compound on cellular function, researchers employ whole transcriptome profiling techniques like microarray analysis and RNA sequencing (RNA-seq). mdpi.com These methods allow for a global view of how HOXA10 expression or deficiency alters the expression of thousands of other genes.
In a study using a mouse model, microarray analysis was performed on uterine tissue with transient HOXA10 overexpression during the implantation window. This approach identified 40 statistically significant genes regulated by HOXA10; 31 were downregulated and 9 were upregulated. nih.gov The differentially expressed genes were involved in cellular processes such as cell adhesion, signal transduction, and metabolism. nih.gov
Another powerful technique, RNA-seq, was used to identify HOXA10 target genes in human endometrial stromal cells after HOXA10 expression was silenced using RNA interference. nih.govoup.com This comprehensive analysis identified 1830 transcripts that were regulated by HOXA10. Among these, 980 genes were positively regulated (their expression decreased when HOXA10 was silenced), and 850 were negatively regulated (their expression increased when HOXA10 was silenced). nih.govoup.com Pathway analysis of these target genes revealed their enrichment in critical cellular functions, including metabolism, DNA replication and repair, and cell junctions. nih.govoup.com
Computational and In Silico Analysis of Regulatory Elements
Computational, or in silico, analysis is a crucial methodology for predicting and understanding the regulatory elements that control gene expression, including that of HOXA10. jnsbm.org These approaches use algorithms and databases to analyze DNA sequences and identify potential transcription factor binding sites (TFBS) within promoter regions and other regulatory areas. jnsbm.orgohsu.edu
One study performed an in silico analysis of the promoter regions of several HOX genes, including HOXA10, to predict TFBS in the context of oral cancer. nih.gov Using databases such as TRANSFAC and TRRUST, researchers identified common binding sites for transcription factors like E2F1, HNF3α, SP3, and KLF6 across the promoters of the analyzed HOX genes. nih.gov This type of analysis helps to construct regulatory networks and elucidate how transcription factors interact to control HOX gene expression. nih.govresearchgate.net
Further computational analyses have focused on identifying the specific DNA sequences that HOXA10 itself binds to. De novo motif analysis of HOXA10 binding peaks from ChIP-seq experiments has been used to identify overrepresented binding site motifs. nih.gov Interestingly, such analyses have revealed that HOXA10 binding is often associated with binding sites for other transcription factors, such as AP1 and the architectural protein CTCF, suggesting cooperative regulation of target genes. nih.gov
Quantitative Pyrosequencing for DNA Methylation Analysis
DNA methylation is a key epigenetic mechanism that can regulate gene expression without altering the DNA sequence itself. Quantitative pyrosequencing is a highly accurate and reliable method used to measure the level of DNA methylation at specific CpG sites within a gene's promoter or other regulatory regions. qiagen.commdpi.comyoutube.com This technique allows for the precise quantification of the percentage of methylation at individual cytosine bases. qiagen.com
Pyrosequencing has been extensively used to study the methylation status of the HOXA10 promoter in various physiological and pathological conditions. In the context of endometriosis, studies have used pyrosequencing to compare HOXA10 promoter methylation in the eutopic endometrium of women with and without the disease. oup.comresearchgate.net One such study found significantly higher methylation levels in the endometrium of women with endometriosis compared to controls, suggesting that epigenetic silencing of HOXA10 may contribute to the pathophysiology of the disease. oup.com
Similarly, in gastric cancer research, quantitative pyrosequencing demonstrated significantly lower levels of DNA methylation at the HOXA10 promoter in cancer tissues compared to non-neoplastic gastric mucosa. nih.gov This hypomethylation was associated with increased expression of HOXA10. nih.gov The technique is sensitive enough to detect changes in methylation following treatment with demethylating agents like 5-Aza-2'-deoxycytidine, confirming the role of DNA methylation in regulating HOXA10 expression. nih.gov In glioma research, pyrosequencing showed that the mean level of HOXA10 methylation increased with tumor grade, and higher methylation correlated with increased survival probability in glioblastoma patients. nih.gov
Q & A
Q. What experimental techniques are commonly used to measure HOXA-10 expression in endometrial tissues?
HOXA-10 expression is quantified using methodologies such as:
- Quantitative real-time PCR (qRT-PCR) : To measure mRNA levels in microdissected stromal or glandular epithelial cells .
- Immunohistochemistry (IHC) : To localize HOXA-10 protein expression in endometrial stromal cells, with glandular cells typically showing no detectable protein .
- Laser capture microdissection (LCM) : Enables precise isolation of stromal vs. epithelial cell populations for gene expression analysis .
- Western blotting : Used in murine models to assess protein levels in uterine tissues .
Q. How does endometriosis-associated infertility correlate with altered HOXA-10 expression?
HOXA-10 mRNA and protein expression are significantly reduced in endometrial stromal cells of infertile patients with endometriosis compared to fertile controls. Key findings include:
- Superficial peritoneal endometriosis : 100% of patients exhibited altered this compound expression (vs. 72.7% in deep infiltrating endometriosis) .
- Ovarian endometriosis : 70% of patients showed reduced expression .
- Severity correlation : Severe endometriosis (rAFS score >40) correlates with lower HOXA-10 expression in eutopic endometrium and endometriomas than moderate cases .
Q. What is the role of HOXA-10 in endometrial receptivity during the implantation window?
HOXA-10 regulates endometrial stromal cell proliferation and differentiation, critical for decidualization. In mice, HOXA-10 deficiency disrupts progesterone-driven stromal cell proliferation and cyclin G1/G2 regulation, leading to implantation failure . In humans, reduced HOXA-10 is linked to aberrant pinopode formation and impaired embryo adhesion .
Advanced Research Questions
Q. How can contradictory findings in HOXA-10 expression across infertility etiologies be methodologically addressed?
Contradictions arise due to:
- Heterogeneous patient cohorts : For example, 55.6% of unexplained infertility (UI) patients show altered HOXA-10, versus 100% in superficial endometriosis .
- Methodological standardization : Ensure consistent phase-specific sampling (mid-secretory phase) and cell-type-specific analysis (stromal vs. epithelial) .
- Multi-omics integration : Combine methylation profiling (e.g., HOXA-10 promoter methylation) with transcriptomic data to identify confounding factors .
Q. What is the mechanistic role of microRNA-135b in regulating HOXA-10 during implantation?
miRNA-135b inversely correlates with HOXA-10 mRNA in infertile patients:
Q. Why do some patient subgroups (e.g., uterine fibroids) exhibit normal HOXA-10 levels despite infertility?
- Subgroup heterogeneity : Only 68.8% of uterine fibroid patients show altered HOXA-10, suggesting alternative molecular defects (e.g., IGFBP-1, LIF) contribute to implantation failure .
- Compensatory pathways : In HOXA-10-normal cases, other genes (e.g., HOXA-11, leukemia-inhibitory factor) may maintain receptivity .
Q. How do epigenetic modifications influence HOXA-10 expression in endometriosis-associated infertility?
- Methylation studies : HOXA-10 promoter hypermethylation is hypothesized as a silencing mechanism in endometriosis, though direct evidence is pending .
- Pharmacological modulation : Decitabine (DNA methyltransferase inhibitor) could restore HOXA-10 expression in vitro, a potential therapeutic avenue .
Key Research Gaps
- Longitudinal studies : Track HOXA-10 expression pre- and post-endometriosis treatment to assess reversibility .
- Multi-omics integration : Combine miRNA, methylation, and proteomic data to map HOXA-10 regulatory networks .
- Therapeutic targeting : Test miRNA-135b inhibitors or DHEA supplementation (upregulates HOXA-10) in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
